molecular formula C17H16FN5O3S B605961 BAY-958

BAY-958

Cat. No.: B605961
M. Wt: 389.4 g/mol
InChI Key: MGCPJSMHKDVTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-958 is a potent and selective PTEFb/CDK9 inhibitor.

Properties

Molecular Formula

C17H16FN5O3S

Molecular Weight

389.4 g/mol

IUPAC Name

[3-[[4-(4-fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl]amino]phenyl]methanesulfonamide

InChI

InChI=1S/C17H16FN5O3S/c1-26-15-8-12(18)5-6-14(15)16-20-10-21-17(23-16)22-13-4-2-3-11(7-13)9-27(19,24)25/h2-8,10H,9H2,1H3,(H2,19,24,25)(H,20,21,22,23)

InChI Key

MGCPJSMHKDVTGW-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-958;  BAY 958;  BAY958; 

Origin of Product

United States

Foundational & Exploratory

BAY-958: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-958 is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action centers on the suppression of transcriptional elongation of key oncogenes and anti-apoptotic proteins, leading to anti-proliferative effects in cancer cells. While this compound demonstrated promising preclinical efficacy, its suboptimal physicochemical and pharmacokinetic properties led to its development as a lead compound for the clinical candidate atuveciclib (BAY 1143572).[1][3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental context of this compound in cancer research.

Core Mechanism of Action: Inhibition of CDK9 and Transcriptional Regulation

The primary mechanism of action of this compound is the potent and selective inhibition of CDK9, a key component of the P-TEFb complex.[1][5] In cancer, the dysregulation of transcription is a common driver of malignant growth, and CDK9 plays a crucial role in this process.[6]

The P-TEFb complex, which also includes Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts of various genes, including many that are vital for cancer cell survival and proliferation.[3][6]

By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of the RNAPII CTD.[3] This action leads to a downstream cascade of events:

  • Downregulation of Anti-Apoptotic Proteins: The transcription of key survival proteins, such as Mcl-1, is suppressed.

  • Repression of Oncogenes: The expression of critical oncogenes, like MYC, which are often overexpressed in cancer and drive cell proliferation, is reduced.[6]

  • Induction of Apoptosis: The combined effect of downregulating survival signals and oncogenic drivers ultimately leads to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram

BAY958_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_effects Cellular Effects PTEFb P-TEFb Complex (CDK9/CycT1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylation of CTD mRNA mRNA Transcripts (e.g., MYC, Mcl-1) RNAPII->mRNA Transcriptional Elongation DNA DNA Template Oncogenes Oncogene & Anti-Apoptotic Protein Expression mRNA->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation Apoptosis Apoptosis BAY958 This compound BAY958->PTEFb Inhibition BAY958_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_dmpk Pharmacokinetic Profiling KinaseAssay Kinase Inhibition Assay (CDK9 IC50) CellProliferation Cell Proliferation Assay (HeLa, MOLM-13 IC50) KinaseAssay->CellProliferation Xenograft Mouse Xenograft Model (MOLM-13) CellProliferation->Xenograft Efficacy Tumor Growth Inhibition (T/C Ratio) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight) Xenograft->Toxicity Physicochemical Physicochemical Properties (Solubility, Permeability) RatPK Rat Pharmacokinetics (Clearance, Half-life, Bioavailability) Physicochemical->RatPK RatPK->Xenograft Informs Dosing

References

BAY-958: A Selective CDK9 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3] This action releases RNAPII from promoter-proximal pausing, a crucial step for the productive elongation of mRNA transcripts of many proto-oncogenes and survival proteins, such as MYC and MCL-1, which are frequently overexpressed in cancer cells.[4] Dysregulation of CDK9 activity is implicated in the pathogenesis of various hematological and solid malignancies.[5][6] BAY-958 is a potent and selective inhibitor of CDK9, serving as a valuable chemical probe and a lead compound for the development of clinical candidates.[1][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the kinase activity of CDK9. As a triazine derivative, this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK9.[7][8] This binding prevents the transfer of phosphate from ATP to CDK9 substrates. The primary substrate of the CDK9/cyclin T1 complex (P-TEFb) is the Serine 2 (Ser2) residue within the heptapeptide repeat (YSPTSPS) of the RNAPII CTD.[2] Phosphorylation of Ser2 is a critical signal for the transition from transcription initiation to productive elongation.[2] By inhibiting CDK9-mediated Ser2 phosphorylation, this compound effectively stalls RNAPII, leading to a global downregulation of transcription, particularly of genes with short half-lives, including key oncogenes and anti-apoptotic proteins.[4] This ultimately results in the induction of apoptosis in cancer cells that are dependent on the continuous high-level expression of these survival factors.

CDK9_Signaling_Pathway cluster_transcription Transcription Regulation cluster_inhibition Inhibition by this compound Promoter Promoter RNAPII RNA Polymerase II Promoter->RNAPII recruitment Productive_Elongation Productive Elongation RNAPII->Productive_Elongation release Paused_Elongation Paused Elongation RNAPII->Paused_Elongation pausing P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNAPII phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF P-TEFb->DSIF_NELF phosphorylates DSIF_NELF->RNAPII induces pause mRNA mRNA transcript Productive_Elongation->mRNA synthesis BAY958 This compound BAY958->P-TEFb inhibits

Caption: CDK9 signaling pathway and the mechanism of action of this compound.

Biochemical and Cellular Activity

This compound is a potent inhibitor of CDK9 with high selectivity against other cyclin-dependent kinases. Its efficacy has been demonstrated in various biochemical and cellular assays.

Quantitative Data Summary
ParameterValueAssay SystemReference
Biochemical Activity
IC50 CDK9/CycT111 nMIn-house kinase panel[7]
IC50 CDK9/CycT15 nMMillipore KinaseProfiler™[7]
Selectivity vs. CDK2 (ratio of IC50s)98In-house kinase panel[7]
Selectivity vs. other CDKs (ratio of IC50s)>90Millipore KinaseProfiler™[7]
Antiproliferative Activity
IC50 HeLa cells1000 nM96h incubation, crystal violet staining[7][9]
IC50 MOLM-13 cells280 nMNot specified[7][9]
Pharmacokinetic Properties (Rat)
Aqueous Solubility (pH 6.5)11 mg/LNot specified[7]
Permeability (Papp A→B)22 nm/sCaco-2 cells[7]
Efflux Ratio15Caco-2 cells[7]
Blood Clearance (CLb)0.5 L/h/kgIn vivo rat study[7]
Volume of Distribution (Vss)1.4 L/kgIn vivo rat study[7]
Half-life (t1/2)0.7 hIn vivo rat study[7]
Bioavailability (oral)10%In vivo rat study[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CDK9 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • TR-FRET Kinase Assay Kit (e.g., Adapta™ Universal Kinase Assay Kit)

  • ATP

  • Peptide substrate (e.g., Cdk7/9tide)

  • Europium-labeled anti-ADP antibody

  • Alexa Fluor® 647 labeled ADP tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of this compound in 100% DMSO.

  • Further dilute the compound in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the assay wells.

  • Prepare a 2x kinase/substrate solution containing CDK9/Cyclin T1 and the peptide substrate in assay buffer.

  • Add 5 µL of the kinase/substrate solution to the wells.

  • Prepare a 2x ATP solution in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to the wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the TR-FRET detection solution containing the Eu-anti-ADP antibody and the Alexa Fluor® 647-ADP tracer in EDTA-containing buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Kinase, Substrate, ATP) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound to 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase/Substrate Mix Dispense_Inhibitor->Add_Kinase_Substrate Start_Reaction Add ATP to start reaction Add_Kinase_Substrate->Start_Reaction Incubate_1hr Incubate 60 min at RT Start_Reaction->Incubate_1hr Stop_Reaction Add TR-FRET Detection Mix (Ab, Tracer, EDTA) Incubate_1hr->Stop_Reaction Incubate_Develop Incubate 60 min at RT Stop_Reaction->Incubate_Develop Read_Plate Read TR-FRET Signal Incubate_Develop->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the TR-FRET based CDK9 kinase inhibition assay.
Cell Proliferation Assay (MTT/Crystal Violet)

This protocol outlines the procedure for determining the antiproliferative activity of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MOLM-13)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Crystal Violet staining solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of RNAPII Phosphorylation

This protocol is for detecting the phosphorylation of RNA Polymerase II at Serine 2, a direct downstream target of CDK9.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-RNA Polymerase II (Ser2)

    • Total RNA Polymerase II

    • MCL-1

    • MYC

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cancer cells with various concentrations of this compound for a specified duration (e.g., 4-24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • This compound hydrochloride formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound hydrochloride (e.g., 30 or 40 mg/kg) or vehicle control orally, once daily.[7]

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a predetermined period (e.g., 2-4 weeks).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Calculate the treatment-to-control (T/C) ratio to assess tumor growth inhibition.

Conclusion

This compound is a potent and selective CDK9 inhibitor that has served as a valuable research tool and a foundational lead structure for the development of clinical-stage compounds. Its mechanism of action, centered on the inhibition of transcriptional elongation, provides a strong rationale for its use in cancers addicted to the overexpression of short-lived oncoproteins. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel CDK9 inhibitors, facilitating further research and development in this promising area of oncology. While this compound itself exhibited suboptimal physicochemical properties for clinical development, the insights gained from its characterization have been instrumental in advancing the field of CDK9-targeted cancer therapy.[9]

References

An In-depth Technical Guide to the Target Profile and Kinase Selectivity of BAY-958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-958 is a potent and highly selective inhibitor of the positive transcription elongation factor b (PTEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin T partner.[1][2][3][4] As a critical regulator of transcriptional elongation, the inhibition of CDK9 presents a promising therapeutic strategy in oncology.[1][3][4] This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, a key lead compound in the development of clinical PTEFb/CDK9 inhibitors.[1][2][3][4] Detailed quantitative data on its inhibitory activity, a thorough description of the experimental protocols used for its characterization, and visualizations of the relevant signaling pathway and experimental workflows are presented to offer a complete resource for researchers in the field.

Target Profile of this compound

This compound was identified as a potent inhibitor of PTEFb/CDK9 with excellent selectivity, particularly within the cyclin-dependent kinase (CDK) family.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of CDK9, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the transition from transcription initiation to productive elongation.[1]

In Vitro Potency

The inhibitory potency of this compound against CDK9/CycT1 was determined through in-house biochemical assays and further confirmed by the Merck Millipore KinaseProfiler™ service. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for its primary target.

TargetAssay TypeIC50 (nM)Reference
CDK9/CycT1In-house kinase panel11[2]
CDK9/CycT1Millipore panel5[2]
Cellular Activity

This compound has demonstrated antiproliferative activity in various cancer cell lines, consistent with its mechanism of inhibiting transcription.

Cell LineIC50 (nM)Reference
HeLa1000[2]
MOLM-13280[2]

Kinase Selectivity Profile

A hallmark of this compound is its high degree of selectivity for CDK9 over other kinases, a critical attribute for minimizing off-target effects. This selectivity was established through comprehensive profiling against a panel of kinases.

Selectivity within the CDK Family

This compound exhibits remarkable selectivity for CDK9 even when compared to closely related CDKs, such as CDK2.

Kinase ComparisonSelectivity (Fold)Reference
CDK2 vs CDK998[2]
Other CDKs vs CDK9>90[2]
Broad Kinase Panel Profiling

The selectivity of this compound was further assessed in a broad kinase panel, the Merck Millipore KinaseProfiler™, confirming its focused activity against CDK9. While the complete list of kinases tested is extensive, the data underscores the high selectivity of the compound.

Experimental Protocols

The following sections describe the likely methodologies employed to determine the target profile and kinase selectivity of this compound, based on standard industry practices and the information available in the cited literature.

In Vitro Kinase Inhibition Assay (In-house)

This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against a specific kinase.

Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound.

Materials:

  • Recombinant human CDK9/CycT1 enzyme

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • [γ-33P]ATP (radiolabeled ATP)

  • Test compound (this compound) serially diluted in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • In a microplate, add the kinase reaction buffer.

  • Add the recombinant CDK9/CycT1 enzyme to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP. The ATP concentration is typically at or near the Km for the kinase.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Merck Millipore KinaseProfiler™ Service

This is a commercially available service that provides rapid and accurate profiling of compounds against a large panel of kinases. The exact proprietary protocols are not publicly detailed, but they are generally based on well-established methods such as radiometric assays (similar to the one described above) or mobility shift assays.

General Workflow:

  • Compound Submission: The client provides the test compound (this compound) at a specified concentration.

  • Assay Performance: Merck Millipore performs the kinase assays using their validated protocols. This typically involves incubating the compound with a panel of recombinant kinases in the presence of a suitable substrate and ATP.

  • Data Analysis: The activity of each kinase in the presence of the compound is measured and compared to a control. The results are typically reported as percent inhibition.

  • Reporting: A comprehensive report detailing the selectivity profile of the compound is provided to the client.

Mandatory Visualizations

PTEFb/CDK9 Signaling Pathway

PTEFb_Signaling_Pathway cluster_transcription Transcriptional Elongation Active_PTEFb Active P-TEFb (CDK9/CycT1) Inactive_Complex Inactive Complex (7SK snRNP, HEXIM1/2) Active_PTEFb->Inactive_Complex RNAPII RNA Polymerase II (paused) Active_PTEFb->RNAPII Phosphorylates Inactive_Complex->Active_PTEFb Elongating_RNAPII Elongating RNAPII RNAPII->Elongating_RNAPII Phosphorylation of CTD (Ser2) & DSIF/NELF DSIF_NELF DSIF/NELF DSIF_NELF->RNAPII Induces Pausing BAY958 This compound BAY958->Active_PTEFb Inhibits

Caption: The PTEFb/CDK9 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Selectivity_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound (this compound) Incubation Incubate Compound with Kinases Compound->Incubation Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Incubation Assay_Plate Multi-well Assay Plate Add_Substrate_ATP Add Substrate & [γ-33P]ATP Incubation->Add_Substrate_ATP Reaction_Incubation Incubate for Kinase Reaction Add_Substrate_ATP->Reaction_Incubation Stop_Reaction Stop Reaction & Filter Reaction_Incubation->Stop_Reaction Measure_Activity Measure Radioactivity Stop_Reaction->Measure_Activity Data_Analysis Calculate % Inhibition & Generate Selectivity Profile Measure_Activity->Data_Analysis

References

The Role of BAY-958 in Transcriptional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-958 is a potent and highly selective small molecule inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2, or K). By targeting the ATP-binding pocket of CDK9, this compound effectively abrogates the kinase activity of P-TEFb, a critical regulator of transcriptional elongation. This inhibition leads to a global downregulation of transcription, particularly affecting genes with short-lived mRNA transcripts, including many oncogenes and anti-apoptotic proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound and Transcriptional Regulation

Transcriptional dysregulation is a hallmark of many diseases, including cancer. The transition of RNA Polymerase II (Pol II) from promoter-proximal pausing to productive elongation is a key control point in gene expression. This process is orchestrated by the P-TEFb complex. Upon recruitment to gene promoters, P-TEFb phosphorylates the C-terminal domain (CTD) of Pol II at Serine 2, as well as negative elongation factors such as DSIF and NELF. This cascade of phosphorylation events releases Pol II from its paused state, allowing for rapid and efficient transcript elongation.

This compound was developed as a potent and selective inhibitor of CDK9, the catalytic subunit of P-TEFb.[1][2] Its high selectivity, even within the CDK family, makes it a valuable tool for studying the specific roles of CDK9 in transcriptional regulation and as a lead compound for the development of therapeutic agents.[1] Indeed, optimization of this compound led to the development of Atuveciclib (BAY 1143572), a clinical candidate for the treatment of cancer.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of CDK9.[1] By occupying this pocket, this compound prevents the transfer of a phosphate group from ATP to CDK9's substrates. This leads to a series of downstream effects that collectively suppress transcriptional elongation.

Inhibition of P-TEFb Kinase Activity

The direct consequence of this compound binding to CDK9 is the inhibition of P-TEFb's kinase activity. This prevents the phosphorylation of key substrates involved in transcriptional elongation.

Downstream Effects on Transcriptional Machinery
  • RNA Polymerase II: Inhibition of CDK9 by this compound prevents the phosphorylation of the Pol II CTD at Serine 2. This phosphorylation is essential for the recruitment of elongation and RNA processing factors, and its absence leads to the stalling of Pol II at the promoter-proximal region.

  • Negative Elongation Factors: P-TEFb also phosphorylates and inactivates negative elongation factors like DSIF (DRB-Sensitivity Inducing Factor) and NELF (Negative Elongation Factor), which are responsible for maintaining the paused state of Pol II. This compound-mediated inhibition of CDK9 prevents the inactivation of these factors, further contributing to transcriptional pausing.

The net result of these actions is a global decrease in the output of mature mRNA transcripts, with a particularly pronounced effect on genes that are highly dependent on continuous transcriptional activity, such as oncogenes like MYC and anti-apoptotic proteins like MCL1.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound and its optimized successor, Atuveciclib.

CompoundTargetIC50 (nM)Selectivity vs. CDK2Reference
This compound CDK9/CycT11198-fold[1]
Atuveciclib (BAY 1143572)CDK9/CycT113>100-fold[1]

Table 1: In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

CompoundCell LineIC50 (nM)Cancer TypeReference
This compound HeLa1000Cervical Cancer[1]
This compound MOLM-13280Acute Myeloid Leukemia[1]
Atuveciclib (BAY 1143572)HeLa920Cervical Cancer[1]
Atuveciclib (BAY 1143572)MOLM-13310Acute Myeloid Leukemia[1]

Table 2: In Vitro Antiproliferative Activity. IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

CompoundXenograft ModelDosingTumor Growth InhibitionReference
This compound hydrochloride MOLM-13 (mouse)30-40 mg/kg, daily, oralMarked inhibition[1]

Table 3: In Vivo Antitumor Efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the transcriptional regulation pathway targeted by this compound and a typical workflow for evaluating such an inhibitor.

Transcriptional_Regulation_by_PTEFb cluster_nucleus Nucleus Promoter Promoter PolII_paused Paused Pol II Promoter->PolII_paused Initiation Gene Gene Body PolII_elongating Elongating Pol II PolII_paused->Gene Elongation PolII_elongating->Gene Transcription PTEFb_inactive Inactive P-TEFb (CDK9/Cyclin T) PTEFb_active Active P-TEFb PTEFb_inactive->PTEFb_active Activation Signals PTEFb_active->PolII_paused Phosphorylation (Ser2 of CTD) BAY958 This compound BAY958->PTEFb_active Inhibition

Caption: Signaling pathway of P-TEFb-mediated transcriptional elongation and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_invivo In Vivo Efficacy Kinase_Assay In Vitro Kinase Assay (Determine IC50 vs. CDK9) Cell_Proliferation Cell Proliferation Assay (Determine antiproliferative IC50) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (p-Pol II Ser2 levels) Cell_Proliferation->Western_Blot RNA_Seq RNA-Seq (Gene expression changes) Western_Blot->RNA_Seq Xenograft Animal Xenograft Model (Tumor growth inhibition) RNA_Seq->Xenograft

References

Unveiling the Cellular Impact of BAY-958: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

BAY-958 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. By targeting CDK9, this compound effectively disrupts the transcriptional machinery of cancer cells, leading to the downregulation of critical survival proteins and the induction of apoptosis. This in-depth technical guide provides a comprehensive overview of the cellular pathways affected by this compound, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and anti-proliferative activities. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively investigate and utilize this promising therapeutic agent.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex. P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position (p-Ser2). This phosphorylation event is essential for the release of paused RNA Pol II from the promoter region of genes, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.

This compound binds to the ATP-binding pocket of CDK9, preventing the transfer of phosphate to its substrates. This inhibition of CDK9 kinase activity leads to a global reduction in RNA Pol II Ser2 phosphorylation, causing a widespread stall in transcriptional elongation. Cancer cells are particularly sensitive to this mode of action due to their high transcriptional demand and reliance on the continuous expression of short-lived oncoproteins and anti-apoptotic factors.

BAY_958_Mechanism cluster_downstream Downstream Cellular Effects PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation of Ser2 pRNAPolII p-Ser2 RNA Pol II (Elongation Competent) RNAPolII->pRNAPolII Transcription Productive Transcription (mRNA synthesis) pRNAPolII->Transcription Oncogenes Reduced Transcription of Oncogenes (e.g., MYC) AntiApoptotic Reduced Transcription of Anti-Apoptotic Proteins (e.g., Mcl-1) BAY958 This compound BAY958->PTEFb Apoptosis Induction of Apoptosis Oncogenes->Apoptosis AntiApoptotic->Apoptosis

Figure 1: Core mechanism of this compound action on transcription.

Affected Cellular Pathways

The inhibition of CDK9 by this compound initiates a cascade of downstream cellular events, primarily stemming from the suppression of key gene transcription.

Downregulation of Oncogenic Transcription Factors

A primary consequence of this compound treatment is the rapid downregulation of transcripts with short half-lives, many of which encode for potent oncoproteins. A notable example is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism. By inhibiting MYC transcription, this compound effectively curbs a central driver of tumorigenesis.

Induction of Apoptosis

Cancer cells often evade programmed cell death, or apoptosis, through the overexpression of anti-apoptotic proteins. Mcl-1, a member of the Bcl-2 family, is a critical survival factor in many malignancies and is characterized by its rapid turnover. The transcription of the MCL1 gene is highly dependent on active transcriptional elongation. Consequently, this compound treatment leads to a swift depletion of Mcl-1 protein levels, tipping the cellular balance towards apoptosis. This is a key mechanism by which this compound exerts its anti-tumor effects.

Impact on the PI3K/AKT Signaling Pathway

Evidence suggests that CDK9 inhibition can also modulate the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. While the precise mechanisms are still under investigation, it is hypothesized that the downregulation of key transcriptional targets by this compound may indirectly lead to a reduction in the phosphorylation and activation of key components of the PI3K/AKT pathway.

Attenuation of Androgen Receptor Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of disease progression. CDK9 has been shown to phosphorylate and enhance the transcriptional activity of the AR. By inhibiting CDK9, this compound can suppress the expression of AR target genes, offering a therapeutic strategy for castration-resistant prostate cancer.

BAY_958_Pathways BAY958 This compound CDK9 CDK9 BAY958->CDK9 Inhibits MYC MYC Transcription (Reduced) CDK9->MYC Suppresses MCL1 Mcl-1 Transcription (Reduced) CDK9->MCL1 Suppresses PI3K_AKT PI3K/AKT Pathway (Inhibited) CDK9->PI3K_AKT Modulates AR_Signaling Androgen Receptor Signaling (Inhibited) CDK9->AR_Signaling Modulates Apoptosis Apoptosis (Induced) MYC->Apoptosis MCL1->Apoptosis

Figure 2: Overview of cellular pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Target Kinase IC50 (nM) Selectivity vs. CDK9
CDK9/CycT15 - 11-
CDK1/CycB>900>80-fold
CDK2/CycA>900>80-fold
CDK4/CycD1>900>80-fold
CDK5/p25>900>80-fold
CDK6/CycD3>900>80-fold
CDK7/CycH/MAT1>900>80-fold
Table 1: In vitro kinase inhibitory activity of this compound.
Cell Line Cancer Type IC50 (nM)
HeLaCervical Cancer~1000
MOLM-13Acute Myeloid Leukemia~280
Table 2: Anti-proliferative activity of this compound in cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro CDK9 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against the CDK9/Cyclin T1 complex.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Biotinylated peptide substrate (e.g., a peptide containing the RNA Pol II CTD consensus sequence)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the assay plate.

  • Add the CDK9/Cyclin T1 enzyme to all wells except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and Streptavidin-conjugated fluorophore).

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (Crystal Violet)

This protocol outlines a crystal violet staining method to assess the anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • Solubilization solution (e.g., 1% SDS in PBS)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72-96 hours).

  • Gently wash the cells with PBS to remove dead, non-adherent cells.

  • Fix the cells by adding methanol to each well and incubating for 15 minutes at room temperature.

  • Remove the methanol and air-dry the plate.

  • Stain the cells with the crystal violet solution for 20 minutes at room temperature.

  • Wash the plate thoroughly with water to remove excess stain and allow the plate to air-dry.

  • Solubilize the stain by adding the solubilization solution to each well and incubating on a shaker for 15 minutes.

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for Downstream Target Modulation

This protocol describes the use of Western blotting to detect changes in the phosphorylation of RNA Polymerase II and the expression levels of MYC and Mcl-1 in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-RNA Polymerase II (Ser2)

    • Anti-RNA Polymerase II (total)

    • Anti-MYC

    • Anti-Mcl-1

    • Anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Experimental_Workflow KinaseAssay Biochemical Kinase Assay (e.g., TR-FRET) CellViability Cell-Based Viability Assay (e.g., Crystal Violet) KinaseAssay->CellViability IC50 IC50 Values (Potency & Selectivity) KinaseAssay->IC50 WesternBlot Target Engagement & Downstream Effects (Western Blot) CellViability->WesternBlot AntiProliferative Anti-Proliferative Activity CellViability->AntiProliferative Xenograft Xenograft Models WesternBlot->Xenograft TargetModulation Target Modulation (p-RNAPolII, MYC, Mcl-1) WesternBlot->TargetModulation Efficacy In Vivo Efficacy Xenograft->Efficacy

Figure 3: General experimental workflow for this compound characterization.

Conclusion

This compound is a selective and potent inhibitor of CDK9 that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action, centered on the inhibition of transcriptional elongation, leads to the downregulation of key oncogenes and anti-apoptotic proteins, ultimately inducing apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel cancer therapies targeting transcriptional addiction.

BAY-958: An In-Depth Technical Guide for Basic Research in Cell Cycle Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, T2b, or K).[1][2] The P-TEFb complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), thereby promoting the transition from transcription initiation to productive elongation.[3] Dysregulation of CDK9 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound emerged from a drug discovery program as a lead compound with strong antiproliferative activity in cancer cell lines.[2][5] However, due to suboptimal physicochemical and pharmacokinetic properties, it was not advanced into clinical development.[2] Instead, it served as the foundation for the development of the clinical candidate atuveciclib (BAY 1143572).[2][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in basic research.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay PlatformReference
CDK9/CycT111In-house kinase panel[2]
CDK9/CycT15Millipore panel[2]
CDK2>1000In-house kinase panel[2]

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Cancer TypeReference
HeLa1000Cervical Cancer[2][5]
MOLM-13280Acute Myeloid Leukemia[2][5]

Table 3: In Vivo Efficacy of this compound Hydrochloride in a Mouse Xenograft Model

Treatment GroupDosageTreatment-to-Control (T/C) RatioBody Weight ChangeReference
This compound HCl30 mg/kg (daily, oral)0.16< 10%[2]
This compound HCl40 mg/kg (daily, oral)0.12< 10%[2]

Table 4: Pharmacokinetic Properties of this compound in Rats

ParameterValueUnitReference
Blood Clearance (CLb)0.5L h⁻¹ kg⁻¹[2]
Volume of Distribution (Vss)1.4L kg⁻¹[2]
Half-life (t1/2)0.7h[2]
Oral Bioavailability10%[2]

Signaling Pathways and Experimental Workflows

PTEFb/CDK9 Signaling Pathway and Mechanism of this compound Action

The diagram below illustrates the central role of the P-TEFb (CDK9/Cyclin T) complex in transcriptional elongation and how this compound exerts its inhibitory effect.

PTEFb_Pathway cluster_nucleus Nucleus RNAPII RNA Polymerase II Promoter Promoter RNAPII->Promoter Binds Elongation Transcriptional Elongation RNAPII->Elongation Proceeds to Gene Target Gene DSIF_NELF DSIF/NELF (Negative Elongation Factors) Promoter->DSIF_NELF Pauses RNAPII DSIF_NELF->Elongation Inhibits PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII Recruited Phosphorylation Phosphorylation PTEFb->Phosphorylation Mediates BAY958 This compound BAY958->PTEFb Inhibits Phosphorylation->RNAPII Targets RNAPII CTD Phosphorylation->DSIF_NELF Inactivates mRNA mRNA Elongation->mRNA Produces

Caption: Mechanism of this compound inhibition of the P-TEFb/CDK9 signaling pathway.

General Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro potency of this compound against CDK9.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - CDK9/CycT1 Enzyme - Kinase Buffer - Peptide Substrate - ATP - this compound Dilutions Start->Prepare_Reagents Dispense Dispense Reagents into Microplate Prepare_Reagents->Dispense Incubate Incubate at Room Temp. Dispense->Incubate Detect Add Detection Reagents (e.g., ADP-Glo) Incubate->Detect Read Read Signal on Plate Reader Detect->Read Analyze Analyze Data: - Calculate % Inhibition - Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro CDK9 kinase inhibition assay.

Experimental Workflow for Cell Proliferation (MTT) Assay

This diagram details the steps involved in assessing the antiproliferative effects of this compound on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed HeLa or MOLM-13 Cells in 96-well Plates Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 72-96 hours Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Reagent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for a cell proliferation MTT assay.

Workflow for a MOLM-13 Xenograft Mouse Model

The following diagram illustrates the key stages of an in vivo efficacy study using a MOLM-13 xenograft model.

Xenograft_Workflow Start Start Prepare_Cells Prepare MOLM-13 Cell Suspension Start->Prepare_Cells Implant_Cells Subcutaneously Implant Cells into Immunocompromised Mice Prepare_Cells->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer this compound or Vehicle (e.g., daily oral gavage) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Reach Study Endpoint Monitor->Endpoint Analyze_Data Analyze Tumor Growth Inhibition Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a MOLM-13 mouse xenograft study.

Detailed Experimental Protocols

In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK9/Cyclin T1 complex.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme (e.g., from SignalChem)

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Peptide substrate (e.g., a biotinylated peptide derived from the RNAPII CTD)

  • ATP

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well microplates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO (e.g., 11-point, 3-fold dilutions). Further dilute these in Kinase Buffer to achieve the desired final assay concentrations.

  • Reagent Preparation: Prepare the kinase reaction mixture containing CDK9/Cyclin T1 enzyme and the peptide substrate in Kinase Buffer. Prepare the ATP solution in Kinase Buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for vehicle control).

  • Kinase Reaction Initiation: Add 2.5 µL of the kinase/substrate mixture to each well. Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT-based)

Objective: To determine the IC50 of this compound on the proliferation of HeLa and MOLM-13 cells.

Materials:

  • HeLa and MOLM-13 cell lines

  • Complete culture medium (e.g., DMEM for HeLa, RPMI-1640 for MOLM-13, both supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • For HeLa (adherent cells): Trypsinize and resuspend cells in complete medium. Seed 5,000 cells per well in 100 µL of medium in a 96-well plate. Allow cells to adhere overnight.

    • For MOLM-13 (suspension cells): Resuspend cells in complete medium and seed 10,000 cells per well in 100 µL of medium in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include wells with vehicle (DMSO) as a control.

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO₂ incubator.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • For HeLa: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well.

    • For MOLM-13: Add 100 µL of solubilization buffer to each well.

  • Incubation: Incubate the plates at room temperature in the dark for 2-4 hours, or until the purple formazan crystals are completely dissolved. Gentle shaking can aid dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value using a non-linear regression analysis.

MOLM-13 Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • MOLM-13 cells

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)

  • Matrigel (optional, can improve tumor take rate)

  • This compound hydrochloride

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

  • Appropriate caging and husbandry supplies

Procedure:

  • Cell Preparation and Implantation:

    • Harvest MOLM-13 cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

    • Prepare the dosing solution of this compound hydrochloride in the vehicle.

    • Administer this compound hydrochloride orally (e.g., by gavage) at the desired doses (e.g., 30 or 40 mg/kg) daily.[2] The control group receives the vehicle only.

  • In-life Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health and behavior of the mice daily.

  • Study Endpoint and Analysis:

    • The study may be terminated when the tumors in the control group reach a predetermined size, or based on other ethical considerations.

    • At the end of the study, euthanize the mice and excise the tumors. Tumor weights can be recorded.

    • Calculate the treatment-to-control (T/C) ratio to assess efficacy. A T/C ratio of < 0.42 is generally considered significant antitumor activity.

    • Analyze the data for statistical significance between the treatment and control groups.

Conclusion

This compound, while not a clinical candidate itself, remains a valuable tool for basic research into the role of CDK9 in cell cycle control and cancer biology. Its high potency and selectivity for CDK9 make it an excellent probe for elucidating the downstream effects of P-TEFb inhibition. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, enabling further investigation into the therapeutic potential of targeting transcriptional regulation in cancer.

References

Preliminary Studies of BAY-958 in Hematological Malignancies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for BAY-958, a potent and selective inhibitor of Positive Transcription Elongation Factor b (PTEFb/CDK9), in the context of hematological malignancies. The information presented herein is compiled from early-stage studies and is intended to provide a foundational understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies used in its initial evaluation.

Core Mechanism of Action: Inhibition of PTEFb/CDK9

This compound is a potent inhibitor of the Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of PTEFb. In association with its regulatory partner, Cyclin T1, CDK9 plays a crucial role in the regulation of gene transcription. Specifically, PTEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 position. This phosphorylation event is critical for the transition from transcription initiation to productive elongation, thereby enabling the synthesis of full-length messenger RNA (mRNA) transcripts.

In hematological malignancies, many cancer cells are dependent on the continuous and high-level expression of short-lived anti-apoptotic and pro-survival proteins, such as MYC and MCL1. The transcription of the genes encoding these proteins is highly reliant on functional PTEFb. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global suppression of transcription, particularly of genes with short-lived mRNA and protein products. This ultimately induces cell cycle arrest and apoptosis in cancer cells that are dependent on these oncogenic transcripts.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay Source
CDK9/CycT111In-house kinase panel
CDK9/CycT15Millipore KinaseProfiler™ panel
CDK1/CycB690Millipore KinaseProfiler™ panel
CDK2/CycE470Millipore KinaseProfiler™ panel
CDK3/CycE570Millipore KinaseProfiler™ panel
CDK5/p35800Millipore KinaseProfiler™ panel
CDK6/CycD34400Millipore KinaseProfiler™ panel
CDK7/CycH/MAT1>10,000Millipore KinaseProfiler™ panel

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)280
HeLaCervical Cancer1000

Table 3: In Vivo Efficacy of this compound Hydrochloride in a MOLM-13 Xenograft Model

Treatment GroupDose (mg/kg, daily oral)Treatment/Control (T/C) Ratio
Vehicle Control-1.00
This compound HCl300.16
This compound HCl400.12

Experimental Protocols

While detailed, step-by-step protocols for the specific studies on this compound are not publicly available, the following methodologies can be inferred based on standard practices in preclinical drug development.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against a panel of cyclin-dependent kinases was likely determined using a radiometric or luminescence-based in vitro kinase assay.

  • Reagents: Recombinant human kinase enzymes (e.g., CDK9/CycT1, CDK2/CycE), appropriate kinase-specific peptide or protein substrate, ATP (adenosine triphosphate), kinase buffer, and the test compound (this compound). For radiometric assays, [γ-³²P]ATP is used. For luminescence assays, a system like ADP-Glo™ can be employed which measures ADP production.

  • Procedure:

    • A reaction mixture is prepared containing the kinase, substrate, and kinase buffer in the wells of a microtiter plate.

    • This compound is added at various concentrations to the wells.

    • The kinase reaction is initiated by the addition of ATP (spiked with [γ-³²P]ATP for radiometric assays).

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, typically by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).

    • For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. For luminescence assays, the amount of ADP produced is measured using a luminometer.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

The antiproliferative activity of this compound against cancer cell lines such as MOLM-13 was likely assessed using a cell viability assay.

  • Cell Culture: MOLM-13 cells, a human acute myeloid leukemia cell line, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1][2][3]

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density.

    • The cells are treated with a serial dilution of this compound or vehicle control.

    • The plates are incubated for a period of time, typically 72 hours.

    • A cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

    • The signal (luminescence or absorbance) is measured using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model (General Protocol)

The antitumor efficacy of this compound was evaluated in a mouse xenograft model using the MOLM-13 human AML cell line.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: MOLM-13 cells are harvested, and a specific number of cells are injected subcutaneously or intravenously into the mice. For subcutaneous models, tumors are allowed to grow to a palpable size.

  • Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound hydrochloride is administered orally at specified doses (e.g., 30 and 40 mg/kg) daily. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group. The Treatment/Control (T/C) ratio is a common metric, where a lower ratio indicates higher efficacy.

Visualizations

PTEFb/CDK9 Signaling Pathway and Inhibition by this compound

PTEFb_Signaling_Pathway Promoter Promoter Region Gene Target Gene (e.g., MYC, MCL1) Promoter->Gene Transcription Start mRNA mRNA Transcript Gene->mRNA Transcription Elongation Protein Oncogenic Protein mRNA->Protein Translation Proliferation Cell Proliferation Protein->Proliferation Survival Cell Survival Protein->Survival RNAPII RNA Polymerase II RNAPII->Promoter Binds to PTEFb PTEFb Complex (CDK9/Cyclin T1) PTEFb->RNAPII Phosphorylates Ser2 of CTD BAY958 This compound BAY958->PTEFb Inhibits

Caption: Inhibition of the PTEFb/CDK9 signaling pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation CellCulture 1. MOLM-13 Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization of Mice TumorGrowth->Randomization Treatment 5. Daily Oral Administration (Vehicle or this compound HCl) Randomization->Treatment Monitoring 6. Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Analysis 7. Data Analysis (T/C Ratio Calculation) Monitoring->Analysis

Caption: General workflow for a xenograft efficacy study.

References

Methodological & Application

Application Notes and Protocols for BAY-958 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (PTEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, T2b, or K).[1][2][3] CDK9 is a key regulator of transcription elongation. Its dysregulation has been implicated in various cancers, making it a promising therapeutic target.[3] this compound demonstrates significant antiproliferative activity in various cancer cell lines, including HeLa and the acute myeloid leukemia (AML) cell line MOLM-13.[1][4] These application notes provide detailed protocols for in vitro studies using this compound to assess its effects on cancer cell viability and target engagement.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and antiproliferative activities of this compound in key cancer cell lines.

ParameterCell LineValueTreatment DurationReference
IC50 (CDK9/CycT1) -5 nMN/A (Biochemical Assay)[4]
IC50 (CDK9/CycT1) -11 nMN/A (Biochemical Assay)[4]
Antiproliferative IC50 HeLa1000 nM (1.0 µM)96 hours[4]
Antiproliferative IC50 MOLM-13280 nM96 hours[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway inhibited by this compound and a general experimental workflow for its in vitro characterization.

CDK9_Signaling_Pathway cluster_0 Transcription Initiation cluster_1 Promoter-Proximal Pausing cluster_2 Transcription Elongation cluster_3 Downstream Effects Promoter Promoter RNAPII RNAPII Promoter->RNAPII Binding Paused_RNAPII Paused_RNAPII NELF_DSIF NELF/DSIF Paused_RNAPII->NELF_DSIF Pausing Factors Elongating_RNAPII Elongating_RNAPII Paused_RNAPII->Elongating_RNAPII Release mRNA mRNA Elongating_RNAPII->mRNA Transcription PTEFb PTEFb (CDK9/CycT) PTEFb->Paused_RNAPII Phosphorylates NELF/DSIF and RNAPII CTD (Ser2) BAY958 This compound BAY958->PTEFb Inhibits Oncogenes c-Myc, Mcl-1 mRNA->Oncogenes Translation

Caption: CDK9 signaling pathway inhibition by this compound.

Experimental_Workflow cluster_assays In Vitro Assays Start Start Cell_Culture Cell Culture (HeLa or MOLM-13) Start->Cell_Culture Compound_Prep Prepare this compound Stock Solution (DMSO) Start->Compound_Prep Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat Cells with This compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for Specified Duration (e.g., 96h) Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Western Western Blot Analysis Incubation->Western Data_Analysis Data Analysis (IC50 Calculation, etc.) Viability->Data_Analysis Western->Data_Analysis Conclusion Results Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro studies of this compound.

Experimental Protocols

Cell Culture

a. HeLa Cells (Adherent)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% GlutaMAX, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

b. MOLM-13 Cells (Suspension)

  • Culture Medium: RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin/streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL. Split the culture 1:2 to 1:3 every 2-3 days by adding fresh medium.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • HeLa or MOLM-13 cells

  • This compound

  • Appropriate cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • For HeLa cells, seed 2,000-5,000 cells per well in 100 µL of medium in a 96-well plate and allow them to attach overnight.

    • For MOLM-13 cells, seed 10,000-20,000 cells per well in 100 µL of medium in a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of viable cells against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Western Blot Analysis for Target Engagement

This protocol is for assessing the levels of downstream markers of CDK9 activity, such as the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2 (p-Ser2-RNAPII) and the expression of short-lived oncoproteins like c-Myc and Mcl-1.

Materials:

  • HeLa or MOLM-13 cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-c-Myc, anti-Mcl-1, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours).

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-Actin).

References

Application Notes and Protocols: Utilizing BAY-958 in a HeLa Cell Antiproliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of the positive transcription elongation factor b (P-TEFb), a complex formed by cyclin-dependent kinase 9 (CDK9) and its cyclin partner (T1).[1][2][3] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II), as well as negative elongation factors, which releases Pol II from promoter-proximal pausing and allows for productive transcription elongation.[4][5][6][7][8] By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived proteins that are crucial for cancer cell proliferation and survival. These application notes provide a comprehensive guide for utilizing this compound in an antiproliferation assay with the human cervical cancer cell line, HeLa.

Mechanism of Action of this compound

This compound exerts its antiproliferative effects by targeting the transcriptional machinery of cancer cells. The inhibition of CDK9 by this compound leads to a decrease in the phosphorylation of RNA Polymerase II at serine 2 (Ser2) of its C-terminal domain. This event, coupled with the reduced phosphorylation of the DRB sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF), prevents the transition from abortive to productive transcription elongation.[4][5][6] Consequently, the expression of key oncogenes and survival proteins is downregulated, leading to cell cycle arrest and apoptosis.

BAY958_Mechanism_of_Action cluster_transcription Promoter Region cluster_regulation Transcriptional Regulation Promoter Promoter RNA_Pol_II RNA Polymerase II DSIF_NELF DSIF/NELF Productive_Elongation Productive Transcriptional Elongation RNA_Pol_II->Productive_Elongation Proceeds DSIF_NELF->RNA_Pol_II Pausing PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNA_Pol_II Phosphorylation (Ser2) PTEFb->DSIF_NELF Phosphorylation BAY958 This compound BAY958->PTEFb Inhibition Oncogene_Expression Oncogene & Survival Protein Expression Productive_Elongation->Oncogene_Expression Leads to Cell_Proliferation Cell Proliferation & Survival Oncogene_Expression->Cell_Proliferation Promotes

Caption: Mechanism of this compound action on transcriptional regulation.

Data Presentation

The antiproliferative activity of this compound against HeLa cells has been determined, with a reported half-maximal inhibitory concentration (IC50) of approximately 1000 nM (1 µM).[1][3] The following table summarizes this key quantitative data point.

CompoundCell LineAssay DurationIC50 (nM)
This compoundHeLa96 hours1000

Table 1: Antiproliferative Activity of this compound in HeLa Cells.[1]

To further characterize the antiproliferative effects of this compound, it is recommended to perform a dose-response and a time-course experiment. The data from these experiments can be presented as follows:

This compound Concentration (nM)Percent Inhibition (24h)Percent Inhibition (48h)Percent Inhibition (72h)
0 (Vehicle Control)000
10
100
500
1000
5000
10000

Table 2: Representative Data Table for a Time-Course and Dose-Response Antiproliferation Assay of this compound on HeLa Cells.

Experimental Protocols

HeLa Cell Culture

Materials:

  • HeLa cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well plates

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HeLa cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium. Split the cells at a ratio of 1:5 to 1:10 into new flasks.

Antiproliferation Assay (MTT Assay)

Materials:

  • HeLa cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Harvest HeLa cells and perform a cell count. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration to determine the IC50 value.

Antiproliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture HeLa Cell Culture & Maintenance Cell_Harvest Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Seeding Seed Cells in 96-well Plate (5,000 cells/well) Cell_Harvest->Cell_Seeding Incubate_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubate_24h Prepare_BAY958 Prepare Serial Dilutions of this compound Add_Compound Add this compound to Wells Prepare_BAY958->Add_Compound Incubate_Time Incubate for 24, 48, or 72h Add_Compound->Incubate_Time Add_MTT Add MTT Reagent Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Percent Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the antiproliferation assay.

Conclusion

This compound is a valuable tool for investigating the role of transcriptional regulation in cancer cell proliferation. The protocols outlined in these application notes provide a robust framework for assessing the antiproliferative effects of this compound on HeLa cells. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of CDK9 inhibition.

References

Application Notes and Protocols for BAY-958 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] The inhibition of CDK9-mediated phosphorylation of RNA Polymerase II leads to a blockage in transcriptional elongation, a process often exploited by cancer cells for the expression of key survival proteins and oncogenes.[3][4] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse xenograft models, highlighting its potential as a therapeutic agent.[1] These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow.

Mechanism of Action and Signaling Pathway

This compound functions by selectively inhibiting the kinase activity of CDK9, a core component of the P-TEFb complex. In normal and cancerous cells, P-TEFb plays a critical role in regulating gene transcription. After transcription initiation, RNA Polymerase II (Pol II) often pauses promoter-proximally. The P-TEFb complex, consisting of CDK9 and a cyclin partner (typically Cyclin T1), is recruited to release this pause. CDK9 phosphorylates the C-terminal domain (CTD) of RNA Pol II, as well as negative elongation factors like DSIF and NELF, leading to productive transcriptional elongation.[3][4] By inhibiting CDK9, this compound prevents this phosphorylation cascade, effectively stalling transcription of genes critical for cancer cell proliferation and survival.[1][3]

BAY958_Mechanism_of_Action cluster_transcription Promoter-Proximal Paused State cluster_elongation Transcriptional Elongation PolII RNA Pol II DSIF_NELF DSIF/NELF PTEFb P-TEFb (CDK9/CycT1) DNA DNA Elongation Productive Elongation (mRNA synthesis) PTEFb->Elongation Phosphorylation BAY958 This compound BAY958->PTEFb Inhibition

Caption: Mechanism of action of this compound on the P-TEFb/CDK9 signaling pathway.

Data Presentation

The following tables summarize the in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineIC50 (nM)Citation
CDK9/CycT1 Inhibition(Biochemical Assay)5[1]
CDK1/CycB Inhibition(Biochemical Assay)690[1]
CDK2/CycE Inhibition(Biochemical Assay)470[1]
Anti-proliferative ActivityHeLa1000[1]
Anti-proliferative ActivityMOLM-13280[1]
Table 2: In Vivo Efficacy of this compound Hydrochloride in MOLM-13 Xenograft Model
Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleTreatment-to-Control (T/C) RatioBody Weight ChangeCitation
Vehicle Control-OralDaily1.00-[1]
This compound HCl30OralDaily0.16< 10%[1]
This compound HCl40OralDaily0.12< 10%[1]

Experimental Protocols

This section provides detailed protocols for the administration of this compound in a mouse xenograft model based on published studies.[1]

Experimental Workflow Diagram

Xenograft_Workflow A 1. Cell Culture (MOLM-13) B 2. Cell Preparation & Viability Check A->B C 3. Subcutaneous Injection (1x10^6 cells in Matrigel) B->C D 4. Tumor Growth Monitoring (Calipers, twice weekly) C->D E 5. Randomization into Treatment Groups (Tumor volume ~100 mm³) D->E F 6. Drug Administration (Daily Oral Gavage of this compound HCl) E->F G 7. Continued Monitoring (Tumor volume, body weight) F->G H 8. Endpoint Analysis (Tumor growth inhibition, tolerability) G->H

Caption: Experimental workflow for this compound administration in a mouse xenograft model.
Cell Culture and Preparation

  • Cell Line: Human Acute Myeloid Leukemia (AML) cell line, MOLM-13.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting:

    • Harvest MOLM-13 cells during the exponential growth phase.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free medium.

    • Determine cell viability using a trypan blue exclusion assay (viability should be >95%).

    • Adjust the cell concentration to 2 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep on ice.

Xenograft Model Establishment
  • Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old.

  • Implantation:

    • Anesthetize the mouse using isoflurane.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 MOLM-13 cells) subcutaneously into the right flank of each mouse.[2]

    • Monitor the mice for tumor growth.

Tumor Monitoring and Measurement
  • Frequency: Measure tumor dimensions twice weekly using digital calipers once tumors are palpable.[5]

  • Measurement:

    • Measure the length (longest diameter) and width (perpendicular diameter) of the tumor.

    • Calculate the tumor volume using the formula: Volume = 0.5 x (Length x Width²) .[1][6]

  • Randomization: Once the average tumor volume reaches approximately 80-120 mm³, randomize the mice into treatment and control groups.[2]

Drug Preparation and Administration
  • Compound: this compound hydrochloride.

  • Vehicle: An appropriate vehicle for oral administration (e.g., 10% absolute alcohol, 10% Cremophor-EL, 80% saline).[7] The specific vehicle for this compound HCl should be optimized for solubility and tolerability.

  • Preparation:

    • Prepare the formulation fresh daily.

    • Calculate the required amount of this compound HCl based on the desired dose (30 or 40 mg/kg) and the body weight of the mice.

    • Dissolve or suspend the compound in the vehicle to the final concentration.

  • Administration (Oral Gavage):

    • Weigh each mouse daily before dosing to determine the precise volume to be administered.

    • Administer the prepared this compound HCl formulation or vehicle control orally using a gavage needle. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[8][9]

    • The dosing schedule is once daily.[1]

Efficacy and Tolerability Assessment
  • Tumor Growth Inhibition: Continue to measure tumor volumes twice weekly throughout the study. The primary efficacy endpoint is the treatment-to-control (T/C) ratio, calculated at the end of the experiment.

  • Tolerability:

    • Monitor the body weight of the mice three times a week as an indicator of toxicity.[5]

    • Observe the general health and behavior of the animals daily.

    • The study endpoint is reached when tumors in the control group reach a predetermined size limit, or as defined by the experimental protocol.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental needs and institutional guidelines for animal care and use.

References

Application Notes and Protocols: Validating BAY-958 Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of the positive transcription elongation factor b (P-TEFb) complex, specifically targeting its catalytic subunit, Cyclin-Dependent Kinase 9 (CDK9).[1][2] The P-TEFb complex plays a critical role in the regulation of gene transcription. By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2), CDK9 facilitates the release of paused RNAPII, enabling productive transcriptional elongation.[3][4] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy.[3]

This document provides a detailed protocol for a Western blot-based assay to validate the target engagement of this compound. The assay quantifies the inhibition of CDK9 activity by measuring the phosphorylation status of its direct substrate, RNAPII, and the expression levels of downstream effector proteins.

Data Presentation

The following tables summarize the expected quantitative outcomes and the recommended antibody dilutions for the Western blot analysis of this compound target engagement.

Table 1: Expected Quantitative Changes in Protein Levels Following this compound Treatment

Target ProteinExpected Change upon this compound TreatmentBiological Role and Rationale for Change
Phospho-RNAPII (Ser2)DecreaseDirect substrate of CDK9. Inhibition of CDK9 activity by this compound will lead to a reduction in Ser2 phosphorylation, serving as a primary biomarker of target engagement.[4]
Total RNAPIINo ChangeServes as a loading control and demonstrates that the observed decrease in p-RNAPII (Ser2) is due to inhibition of phosphorylation, not a change in total protein levels.
c-MycDecreaseAn oncogenic transcription factor with a short protein half-life. Its transcription is highly dependent on CDK9 activity. Inhibition of CDK9 leads to a rapid decrease in c-Myc protein levels.[1][5]
Mcl-1DecreaseAn anti-apoptotic protein with a short half-life. Its expression is regulated by CDK9-mediated transcription. A decrease in Mcl-1 levels indicates downstream pathway modulation by this compound.[1][5]
Total CDK9No ChangeThis compound is an inhibitor of CDK9 activity, not a degrader. Therefore, the total levels of CDK9 protein are expected to remain unchanged.[1]
β-Actin / GAPDHNo ChangeHousekeeping proteins used as loading controls to ensure equal protein loading across all samples.

Table 2: Recommended Antibodies and Dilutions for Western Blot Analysis

AntibodySupplier (Example)Catalog # (Example)Dilution
Phospho-RNAPII CTD (Ser2)Abcamab50951:1000
Total RNAPII CTDAbcamab8171:1000
c-MycCell Signaling Technology56051:1000
Mcl-1Cell Signaling Technology54531:1000
CDK9Cell Signaling Technology23161:1000
β-ActinCell Signaling Technology49701:2000
HRP-conjugated anti-rabbit IgGCell Signaling Technology70741:2000
HRP-conjugated anti-mouse IgGCell Signaling Technology70761:2000

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway and the experimental workflow for the Western blot protocol.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_ptefb P-TEFb Complex cluster_downstream Downstream Effects RNAPII RNAPII Promoter Promoter RNAPII->Promoter Binds Transcription_Elongation Productive Transcription RNAPII->Transcription_Elongation Initiates Gene Gene CDK9 CDK9 CDK9->RNAPII Phosphorylates (Ser2) CyclinT1 CyclinT1 CDK9->CyclinT1 This compound This compound This compound->CDK9 Inhibits c-Myc c-Myc Mcl-1 Mcl-1 Transcription_Elongation->c-Myc Upregulates Transcription_Elongation->Mcl-1 Upregulates

CDK9 Signaling Pathway and Inhibition by this compound

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and This compound Treatment start->cell_culture lysis 2. Cell Lysis and Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (4°C, Overnight) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (RT, 1 hour) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis and Quantification detection->analysis end End analysis->end

Western Blot Experimental Workflow

Experimental Protocol

This protocol details the steps for conducting a Western blot to assess the target engagement of this compound.

1. Cell Culture and Treatment

  • Cell Lines: Utilize a cancer cell line known to be sensitive to CDK9 inhibition (e.g., MOLM-13, HeLa).[2]

  • Seeding: Plate cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration (e.g., 6, 12, or 24 hours).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound treatment group.

2. Cell Lysis and Protein Quantification

  • Lysis Buffer Preparation: Prepare a RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

3. SDS-PAGE

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel.

    • Include a pre-stained protein ladder in one lane.

    • Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Blocking

  • Wash the membrane with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation

  • Primary Antibody:

    • Dilute the primary antibodies (see Table 2) in the blocking buffer.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle rocking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody:

    • Dilute the appropriate HRP-conjugated secondary antibody (see Table 2) in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

7. Chemiluminescent Detection

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

8. Data Analysis and Quantification

  • Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).

  • Normalize the signal of the target proteins to the corresponding loading control (β-Actin or GAPDH).

  • For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.

  • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols: Preparation of BAY-958 Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), a complex formed by Cyclin-Dependent Kinase 9 (CDK9) and its cyclin partner (most commonly Cyclin T1).[1][2][3][4] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation.[1][2][3] Inhibition of CDK9 by this compound leads to a blockage of this process, which has shown potential as a therapeutic strategy in various diseases, particularly in oncology. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of research applications.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueReference
Synonyms LDC526Sigma-Aldrich
Molecular Formula C₁₇H₁₆FN₅O₃S · HClSigma-Aldrich
Molecular Weight 425.86 g/mol Sigma-Aldrich
Appearance White to beige powderSigma-Aldrich
Solubility DMSO: ≥ 2 mg/mLSigma-Aldrich
Aqueous Solubility LowMedchemExpress.com

Materials and Reagents

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous (purity >99.9%)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions of small molecule inhibitors.

4.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound hydrochloride can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

  • Desired Concentration = 10 mM = 0.01 M

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 425.86 g/mol

Mass (mg) = 0.01 mol/L x 0.001 L x 425.86 g/mol x 1000 mg/g = 4.2586 mg

4.2. Step-by-Step Procedure

  • Preparation: Before handling the compound, ensure that the workspace is clean and that you are wearing appropriate PPE. Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the calculated amount of this compound hydrochloride powder (e.g., 4.26 mg for 1 mL of 10 mM solution) using a calibrated analytical balance. To ensure accuracy, it is recommended to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly. For instance, for 10 mg of this compound, the required volume of DMSO would be:

    • Volume (L) = Mass (g) / (Desired Concentration (mol/L) x Molecular Weight ( g/mol ))

    • Volume (L) = 0.010 g / (0.01 mol/L x 425.86 g/mol ) = 0.002348 L = 2.348 mL

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes or vials. The volume of the aliquots should be based on the typical experimental needs.

  • Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.

Storage and Stability

Proper storage of the this compound stock solution is critical to maintain its activity and ensure the reproducibility of experiments.

FormStorage TemperatureStabilityRecommendations
Solid Powder 2-8°CAs per manufacturer's specificationsStore in a desiccator to protect from moisture.
DMSO Stock Solution -20°C or -80°CFor the majority of compounds in DMSO, stock solutions can be stored at -20°C for up to 3 months.[5] For longer-term storage, -80°C is recommended.Aliquot to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex gently. It is recommended to perform periodic quality control checks for long-term storage.

Note: While general guidelines suggest stability for several months, the specific long-term stability of this compound in DMSO has not been extensively published. Researchers should consider performing their own stability assessments for long-term experiments.

Quality Control

To ensure the accuracy of experimental results, it is recommended to perform quality control checks on the prepared stock solution. This can include:

  • Concentration Verification: Using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Purity Assessment: HPLC can also be used to assess the purity of the compound in the stock solution over time.

  • Functional Assay: Periodically testing the biological activity of the stock solution in a well-established in vitro assay to confirm its potency.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling this compound and DMSO.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • DMSO Handling: DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Disposal: Dispose of all waste materials (empty vials, pipette tips, etc.) in accordance with local institutional and national regulations for chemical waste.

Visualization

Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by this compound. This compound targets CDK9, a key component of the P-TEFb complex, which is essential for the transition from paused to productive transcriptional elongation.

PTEFb_Pathway Simplified P-TEFb Signaling Pathway and Inhibition by this compound cluster_transcription Transcriptional Regulation cluster_PTEFb P-TEFb Complex RNA_Polymerase_II RNA Polymerase II Promoter_Proximal_Pausing Promoter-Proximal Pausing RNA_Polymerase_II->Promoter_Proximal_Pausing Initiation Productive_Elongation Productive Elongation (mRNA Synthesis) Promoter_Proximal_Pausing->Productive_Elongation P-TEFb mediated CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb Cyclin_T1 Cyclin T1 Cyclin_T1->PTEFb PTEFb->Promoter_Proximal_Pausing BAY_958 This compound BAY_958->CDK9 Inhibits Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation Start Start Calculate Calculate Mass of This compound Hydrochloride Start->Calculate Weigh Weigh this compound Powder Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Completely Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Experiment Store->End

References

Application Notes and Protocols for In Vivo Formulation of BAY-958 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of the positive transcription elongation factor b (PTEFb), a complex formed by cyclin-dependent kinase 9 (CDK9) and a cyclin partner (typically Cyclin T1)[1][2][3]. By targeting the ATP-binding site of CDK9, this compound effectively blocks the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to elongation[3]. This mechanism of action leads to the downregulation of anti-apoptotic proteins and oncogenes, such as Myc, making this compound a compound of interest for cancer therapy[3].

However, the free base form of this compound exhibits poor physicochemical properties, including low aqueous solubility and moderate permeability, which result in low oral bioavailability[1][2]. To overcome these limitations for in vivo studies, the hydrochloride salt of this compound has been utilized. The formation of a hydrochloride salt is a common strategy to improve the solubility and dissolution rate of poorly water-soluble basic drugs[4]. This application note provides detailed protocols for the preparation and administration of this compound hydrochloride for preclinical in vivo research, along with relevant physicochemical and pharmacological data.

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueSpeciesReference
Aqueous Solubility (Free Base) 11 mg/L (at pH 6.5)-[1]
Permeability Coefficient (Papp A→B in Caco-2 cells) 22 nm/s-[1]
Efflux Ratio (Caco-2 cells) 15-[1]
Oral Bioavailability (Free Base) 10%Rat[1]
Blood Clearance (CLb) 0.5 L/h/kgRat[1]
Volume of Distribution (Vss) 1.4 L/kgRat[1]
Half-life (t1/2) 0.7 hRat[1]
Molecular Weight (Hydrochloride Salt) 425.86 g/mol -
Solubility (Hydrochloride Salt) DMSO: 2 mg/mL-
In Vitro Potency and Antiproliferative Activity of this compound
Target/Cell LineIC50Assay ConditionsReference
CDK9/CycT1 5 nMMerck Millipore KinaseProfiler™[1]
CDK9/CycT1 11 nMIn-house kinase panel[3]
CDK1/CycB 690 nMMerck Millipore KinaseProfiler™[1]
CDK2/CycE 470 nMMerck Millipore KinaseProfiler™[1]
MOLM-13 cells 280 nM96 h treatment[1]
HeLa cells 1000 nM96 h treatment[1]
In Vivo Efficacy of this compound Hydrochloride
Animal ModelDosing RegimenOutcomeReference
MOLM-13 Human AML Xenograft (Mouse) 30 or 40 mg/kg/day, oralMarked inhibition of tumor growth (T/C ratios of 0.16 and 0.12)[1]
Murine Chronic Lymphocytic Leukemia (CLL) 50 & 70 mg/kg/day, oral (free base)In vivo efficacy demonstrated[5]

Experimental Protocols

Preparation of this compound Hydrochloride Formulation for Oral Gavage

This protocol is adapted from general practices for formulating poorly soluble compounds for in vivo studies, informed by formulations used for similar molecules like Atuveciclib (BAY 1143572)[6]. It is crucial to determine the optimal and safe vehicle for the specific animal model and experimental design.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and gavage needles

Protocol:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound hydrochloride required for the desired final concentration (e.g., for a 40 mg/kg dose in a 10 mL/kg volume, the concentration is 4 mg/mL).

  • Initial Solubilization: Weigh the required amount of this compound hydrochloride and place it in a sterile microcentrifuge tube. Add a small volume of DMSO to dissolve the compound. For example, for a final formulation with 5% DMSO, add 50 µL of DMSO for every 1 mL of final formulation. Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

  • Addition of Co-solvents and Surfactants: To the DMSO solution, add PEG300. A common vehicle composition is a ratio of DMSO:PEG300:Tween 80:Water. For example, add 400 µL of PEG300 for every 1 mL of final formulation. Vortex until the solution is clear and homogenous.

  • Emulsification: Add Tween 80 to the mixture. For example, add 50 µL of Tween 80 for every 1 mL of final formulation. Vortex thoroughly to ensure proper mixing.

  • Final Dilution: Slowly add sterile ddH₂O or saline to reach the final desired volume. For example, add 500 µL of ddH₂O to bring the total volume to 1 mL. Vortex the final suspension/solution thoroughly before each administration to ensure homogeneity.

  • Administration: Administer the formulation to the animals via oral gavage using an appropriately sized gavage needle. The formulation should be used immediately after preparation for optimal results.

Note on Vehicle Safety: The chosen vehicle and its composition should be tested in a small cohort of animals to ensure tolerability before commencing the main study. Body weight and general health should be monitored.

In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol describes a general workflow for evaluating the antitumor efficacy of this compound hydrochloride in a subcutaneous xenograft model, based on the study performed on MOLM-13 cells[1].

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Nude mice)

  • MOLM-13 human acute myeloid leukemia cells

  • Matrigel (or similar extracellular matrix)

  • Prepared this compound hydrochloride formulation

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Culture and Implantation: Culture MOLM-13 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Begin daily oral administration of the this compound hydrochloride formulation (e.g., 30 or 40 mg/kg) and the vehicle control.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Study Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

  • Data Analysis: Calculate the treatment-to-control (T/C) ratio to quantify antitumor efficacy. A lower T/C ratio indicates greater efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Visualizations

Signaling Pathway of this compound

BAY958_Pathway cluster_transcription Transcription Elongation cluster_cdk9 PTEFb Complex RNA Pol II RNA Pol II Promoter-Proximal Pausing Promoter-Proximal Pausing RNA Pol II->Promoter-Proximal Pausing DSIF/NELF DSIF/NELF DSIF/NELF->Promoter-Proximal Pausing Pausing Factors Productive Elongation Productive Elongation Promoter-Proximal Pausing->Productive Elongation Transition CDK9 CDK9 CDK9->RNA Pol II Phosphorylation of Ser2 (CTD) CDK9->DSIF/NELF Phosphorylation CyclinT1 CyclinT1 CDK9->CyclinT1 BAY-958_HCl This compound HCl BAY-958_HCl->CDK9

Caption: Mechanism of action of this compound in inhibiting transcriptional elongation.

Experimental Workflow for In Vivo Formulation and Efficacy Testing

Workflow cluster_prep Formulation Preparation cluster_study In Vivo Efficacy Study cluster_analysis Data Analysis A Weigh this compound HCl B Dissolve in DMSO A->B C Add PEG300 & Tween 80 B->C D Add ddH2O/Saline C->D G Daily Oral Gavage (this compound HCl or Vehicle) D->G Administer Formulation E Implant Tumor Cells (e.g., MOLM-13) F Tumor Growth & Randomization E->F F->G H Monitor Tumor Volume & Body Weight G->H I Endpoint Analysis H->I J Calculate T/C Ratio I->J K Statistical Analysis J->K

Caption: Workflow for this compound HCl formulation and in vivo efficacy evaluation.

References

Application of BAY-958 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic strategy in AML is the targeting of transcriptional dependencies that drive the expression of key oncoproteins. BAY-958 has been identified as a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1][2][3][4] The inhibition of CDK9 by this compound presents a targeted approach to suppress the transcription of anti-apoptotic proteins and oncogenes, such as MYC, which are crucial for the survival and proliferation of AML cells.

Mechanism of Action: this compound is an ATP-competitive inhibitor that targets the kinase activity of CDK9.[5] By binding to the ATP pocket of CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors. This inhibition effectively stalls transcriptional elongation, leading to a rapid depletion of short-lived mRNA transcripts of key survival proteins and oncoproteins. The subsequent decrease in the levels of these critical factors induces apoptosis and inhibits proliferation in cancer cells that are dependent on high levels of transcriptional output, such as AML.

Preclinical Efficacy in AML: Preclinical studies have demonstrated the potential of this compound in AML models. In vitro, this compound has shown significant antiproliferative activity against the human AML cell line MOLM-13.[1][2] Furthermore, in vivo studies using a MOLM-13 xenograft model in mice revealed that oral administration of this compound hydrochloride resulted in significant suppression of tumor growth without notable toxicity.[1][3][4][5] These findings underscore the potential of this compound as a lead compound for the development of novel AML therapeutics. Notably, the optimization of this compound led to the development of atuveciclib (BAY 1143572), a clinical candidate that has advanced into clinical trials for cancer treatment.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in AML research.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
CDK9/CycT1 IC50-5-11 nM[1][5]
Antiproliferative IC50MOLM-13280 nM[1]
Antiproliferative IC50HeLa1000 nM[1]

Table 2: In Vivo Efficacy of this compound Hydrochloride in MOLM-13 Xenograft Model

Treatment GroupDosageOutcomeStatistical Significance (vs. Vehicle)Reference
Vehicle Control-Uninhibited tumor growth-[1]
This compound HCl30 mg/kg/day (p.o.)Significant tumor growth suppression*p<0.047[1][5]
This compound HCl40 mg/kg/day (p.o.)Significant tumor growth suppression***p<0.001[1][5]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the antiproliferative effect of this compound on AML cells.

  • Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the compound dilutions to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an AML xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MOLM-13 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare this compound hydrochloride in a suitable vehicle for oral administration (p.o.). Administer the compound daily by oral gavage at the desired doses (e.g., 30 and 40 mg/kg). The control group should receive the vehicle only.

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Visualizations

BAY958_Mechanism_of_Action cluster_nucleus Nucleus cluster_inhibition Nucleus BAY958 This compound CDK9_CyclinT1 P-TEFb (CDK9/Cyclin T1) BAY958->CDK9_CyclinT1 Inhibits RNA_Pol_II RNA Polymerase II CDK9_CyclinT1->RNA_Pol_II Transcription_Elongation Transcriptional Elongation CDK9_CyclinT1->Transcription_Elongation Inhibition of Elongation RNA_Pol_II->Transcription_Elongation Initiates Oncogene_mRNA Oncogene mRNA (e.g., MYC) Transcription_Elongation->Oncogene_mRNA Produces Transcription_Elongation->Oncogene_mRNA Decreased mRNA Apoptosis Apoptosis Oncogene_mRNA->Apoptosis Inhibits Oncogene_mRNA->Apoptosis Induction of Apoptosis Cell_Proliferation Cell Proliferation Oncogene_mRNA->Cell_Proliferation Promotes Oncogene_mRNA->Cell_Proliferation Inhibition of Proliferation

Caption: Mechanism of action of this compound in AML cells.

Experimental_Workflow_In_Vitro start Start culture Culture MOLM-13 AML Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound (or DMSO control) seed->treat incubate Incubate for 72 hours treat->incubate mts Add MTS Reagent incubate->mts read Measure Absorbance at 490 nm mts->read analyze Calculate Cell Viability and IC50 read->analyze end End analyze->end Experimental_Workflow_In_Vivo start Start implant Implant MOLM-13 Cells into Mice start->implant monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize Mice into Groups monitor_tumor->randomize treat Administer this compound or Vehicle (p.o.) randomize->treat monitor_all Monitor Tumor Volume and Body Weight treat->monitor_all endpoint Reach Study Endpoint monitor_all->endpoint analyze Analyze Tumor Growth Data endpoint->analyze end End analyze->end

References

Application Notes and Protocols for Generating BAY-958 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3][4] The P-TEFb complex, consisting of CDK9 and its regulatory partner Cyclin T1, plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from transcription initiation to productive elongation.[5] By inhibiting CDK9, this compound effectively blocks this process, leading to a reduction in the transcription of short-lived mRNAs, many of which encode proteins critical for cancer cell proliferation and survival, such as MYC and MCL-1.[6][7]

These application notes provide detailed protocols for generating dose-response curves for this compound in relevant cancer cell lines. The described experimental workflows will enable researchers to quantify the potency of this compound in inhibiting cell viability and to measure its on-target effects on the CDK9 signaling pathway.

Key Concepts and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the kinase activity of CDK9. This leads to a decrease in the phosphorylation of the serine 2 residue (Ser2) of the RNAPII CTD, which is a critical step for productive transcriptional elongation. The resulting transcriptional repression disproportionately affects genes with short mRNA and protein half-lives, including the proto-oncogene MYC. The downregulation of MYC and other critical survival proteins ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII_paused Paused RNA Pol II PTEFb->RNAPII_paused Phosphorylates Ser2 of CTD RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating Release mRNA mRNA Transcript RNAPII_elongating->mRNA Transcription DNA DNA Template MYC MYC Expression (Downregulated) mRNA->MYC Translation MCL1 MCL-1 Expression (Downregulated) mRNA->MCL1 Translation BAY958 This compound BAY958->PTEFb Inhibits Apoptosis Apoptosis MYC->Apoptosis MCL1->Apoptosis

Figure 1: Simplified signaling pathway of CDK9 and its inhibition by this compound.

Experimental Protocols

The following protocols outline the necessary steps to generate comprehensive dose-response data for this compound. An overview of the experimental workflow is presented in Figure 2.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., MOLM-13) start->cell_culture drug_prep This compound Preparation (Serial Dilution) start->drug_prep cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding treatment Drug Treatment (Varying concentrations of this compound) drug_prep->treatment cell_seeding->treatment incubation Incubation (Defined time points) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay western_blot Western Blot (p-RNAPII Ser2, MYC, MCL-1) incubation->western_blot qRT_PCR qRT-PCR (MYC mRNA) incubation->qRT_PCR data_analysis Data Analysis (IC50/EC50 determination) viability_assay->data_analysis western_blot->data_analysis qRT_PCR->data_analysis

Figure 2: General experimental workflow for generating this compound dose-response curves.
Protocol 1: Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.

Materials:

  • Cell Line: MOLM-13 (acute myeloid leukemia) or other relevant cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound: Stock solution in DMSO.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 96-well clear-bottom cell culture plates.

  • Phosphate-buffered saline (PBS).

  • DMSO.

Procedure:

  • Cell Seeding:

    • Culture MOLM-13 cells in suspension to the desired density.[3][4][5]

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is for assessing the dose-dependent effect of this compound on the phosphorylation of RNAPII and the expression of downstream target proteins.

Materials:

  • Cell Line and Culture Reagents: As in Protocol 1.

  • 6-well cell culture plates.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-phospho-RNA Polymerase II (Ser2)

    • Rabbit anti-MYC

    • Rabbit anti-MCL-1

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • SDS-PAGE gels and buffers.

  • PVDF membranes.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed MOLM-13 cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Treat the cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a defined period (e.g., 6 or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Plot the normalized protein levels against the this compound concentration to observe the dose-dependent effect.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MYC Gene Expression

This protocol measures the dose-dependent effect of this compound on the mRNA levels of the MYC gene.

Materials:

  • Cell Line and Treatment Reagents: As in Protocol 2.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for MYC and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat MOLM-13 cells with increasing concentrations of this compound for a short duration (e.g., 2-6 hours) to capture the primary transcriptional effect.

    • Extract total RNA from the treated cells using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample.

  • qPCR:

    • Perform qPCR using primers for MYC and the housekeeping gene.

    • Run the reactions in triplicate for each sample and primer set.

  • Data Analysis:

    • Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene and the vehicle-treated control.

    • Plot the relative MYC expression against the this compound concentration.

Data Presentation

The quantitative data generated from the above protocols should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineIC50 (nM)Assay MethodIncubation Time (hours)
MOLM-13[Insert experimental value]MTT72
HeLa1000[1][Specify method][Specify time]
[Other cell line][Insert experimental value][Specify method][Specify time]

Table 2: Pharmacodynamic Effects of this compound in MOLM-13 Cells

This compound Conc. (nM)p-RNAPII Ser2 (% of Control)MYC Protein (% of Control)MYC mRNA (Fold Change)
0 (Vehicle)1001001.0
10[Insert value][Insert value][Insert value]
100[Insert value][Insert value][Insert value]
1000[Insert value][Insert value][Insert value]

Logical Relationships in Data Interpretation

The following diagram illustrates the logical flow for interpreting the dose-response data for this compound.

Data_Interpretation cluster_input Experimental Data cluster_analysis Analysis and Correlation cluster_conclusion Conclusion IC50 Cell Viability IC50 Potency Determine Potency (IC50) IC50->Potency Western_Data Western Blot Data (p-RNAPII, MYC) Target_Engagement Confirm Target Engagement (Decreased p-RNAPII) Western_Data->Target_Engagement qPCR_Data qRT-PCR Data (MYC mRNA) Downstream_Effect Measure Downstream Effect (Decreased MYC) qPCR_Data->Downstream_Effect Correlation Correlate Target Engagement with Cell Viability Potency->Correlation Target_Engagement->Correlation Downstream_Effect->Correlation Conclusion Conclusion on this compound Dose-Response Relationship Correlation->Conclusion

Figure 3: Logical flow for the interpretation of this compound dose-response data.

By following these detailed protocols and data presentation guidelines, researchers can robustly characterize the dose-response relationship of this compound, providing valuable insights into its mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

How to solubilize BAY-958 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubilization of BAY-958 for in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your experiments.

Solubility Data

This compound is characterized by its low aqueous solubility. The following table summarizes the available quantitative data.

Solvent SystemConcentrationpHReference
Aqueous Buffer11 mg/L6.5[1]

Note: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final desired concentration in your aqueous-based assay medium. The hydrochloride salt of this compound has been used in some studies, which may offer different solubility characteristics.[1][2]

Experimental Protocols

Protocol for Solubilizing this compound and Preparing Working Solutions

This protocol describes the standard procedure for dissolving this compound in an organic solvent to create a stock solution and its subsequent dilution for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile cell culture medium or assay buffer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of your cell cultures.

  • Preparing the Stock Solution:

    • Calculate the required amount of this compound and DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Carefully weigh the this compound powder and place it in a sterile tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's datasheet for specific storage recommendations.

  • Preparing the Working Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in your pre-warmed cell culture medium or assay buffer. It is crucial to add the stock solution to the medium while gently vortexing or mixing to ensure rapid and uniform dispersion, which minimizes the risk of precipitation.

    • Important: The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. A final concentration of 0.1% DMSO is often recommended.

Troubleshooting and FAQs

Q1: My this compound is not dissolving in the aqueous assay buffer.

A1: this compound has very low aqueous solubility.[1] It is not recommended to dissolve it directly in aqueous buffers. You should first prepare a high-concentration stock solution in an organic solvent like DMSO, as described in the protocol above.

Q2: I observed precipitation when I added the this compound stock solution to my cell culture medium.

A2: This can happen if the final concentration of this compound exceeds its solubility limit in the aqueous medium or if the mixing is not adequate. To troubleshoot this:

  • Ensure that the final concentration of DMSO is sufficient to maintain solubility, but still within a non-toxic range for your cells (ideally ≤ 0.1%).

  • When preparing the working solution, add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and even distribution.

  • Consider preparing an intermediate dilution in the culture medium before making the final dilution.

Q3: What is the recommended concentration of DMSO in the final working solution?

A3: The final concentration of DMSO should be kept to a minimum to avoid off-target effects on your cells. A concentration of 0.1% is generally considered safe for most cell lines, but it is always best to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any potential solvent effects.

Q4: Can I use other organic solvents besides DMSO?

A4: While DMSO is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays, other organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, the toxicity of these solvents to your specific cell line should be evaluated. Always refer to the manufacturer's datasheet for any specific solvent recommendations.

Q5: How should I store the this compound stock solution?

A5: Aliquots of the stock solution in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Mandatory Visualizations

Signaling Pathway of P-TEFb/CDK9

This compound is an inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), which is a complex of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2, or K). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating RNA Polymerase II (Pol II) and other factors to promote transcriptional elongation.

PTEFb_Signaling_Pathway P-TEFb/CDK9 Signaling Pathway cluster_0 Regulation of P-TEFb Activity Pol_II RNA Polymerase II DSIF DSIF Pol_II->DSIF associates with NELF NELF Pol_II->NELF associates with Elongation Transcriptional Elongation Pol_II->Elongation released into DSIF->Elongation promotes NELF->Elongation dissociates, allowing Promoter Promoter-Proximal Pausing Promoter->Pol_II PTEFb P-TEFb (CDK9/Cyclin T) Phosphorylation Phosphorylation PTEFb->Phosphorylation catalyzes Inhibitory_Complex 7SK snRNP / HEXIM1 PTEFb->Inhibitory_Complex Inhibition BAY958 This compound BAY958->PTEFb inhibits Phosphorylation->Pol_II phosphorylates CTD Phosphorylation->DSIF phosphorylates Phosphorylation->NELF phosphorylates

Caption: P-TEFb/CDK9 pathway and its inhibition by this compound.

Experimental Workflow for Solubilizing this compound

The following diagram outlines the key steps for the successful preparation of this compound working solutions for your in vitro experiments.

Solubilization_Workflow This compound Solubilization Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve (Optional: Warm/Sonicate) add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Assay Medium (while vortexing) thaw->dilute working_solution Final Working Solution (DMSO ≤ 0.1%) dilute->working_solution end End working_solution->end

Caption: Workflow for preparing this compound solutions for in vitro assays.

References

Technical Support Center: Overcoming Low Bioavailability of BAY-958 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the PTEFb/CDK9 inhibitor, BAY-958.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the low in vivo efficacy of this compound that may be linked to its poor bioavailability.

Issue/Observation Potential Cause Recommended Action
High in vitro potency not translating to in vivo efficacy. Low oral bioavailability of this compound is limiting its exposure to the target tissue.See FAQ 1 for details on this compound's bioavailability. Consider formulation strategies outlined in the Experimental Protocols section.
High variability in animal study outcomes. Inconsistent absorption of this compound due to its poor solubility and dissolution.Implement a formulation strategy to improve solubility and dissolution rate, such as micronization or solid dispersions. Refer to the Experimental Protocols for more information.
Requirement for high doses to see a therapeutic effect. Poor absorption necessitates higher administered doses to achieve therapeutic plasma concentrations.Explore the use of Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoparticle formulations to enhance absorption. Detailed protocols are available below.
Rapid clearance and short half-life observed in pharmacokinetic studies. While this compound has high metabolic stability, its short half-life may be exacerbated by poor absorption, leading to a shorter time above the therapeutic threshold.Consider formulation strategies that provide sustained release, in addition to enhancing initial absorption.

Frequently Asked Questions (FAQs)

Q1: What are the known reasons for the low bioavailability of this compound?

A1: The low oral bioavailability of this compound, observed to be around 10% in rats, is attributed to several physicochemical properties[1][2]. These include:

  • Low Aqueous Solubility: this compound has a low aqueous solubility of 11 mg/L at pH 6.5, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption[1].

  • Moderate Permeability and High Efflux: In Caco-2 cell models, this compound demonstrates moderate permeability and is subject to a high efflux ratio of 15[1]. This suggests that even after dissolving, the compound is actively transported back into the intestinal lumen, reducing the net amount absorbed.

Q2: How does this compound compare to its successor compound, BAY 1143572 (atuveciclib), in terms of bioavailability?

A2: BAY 1143572 was specifically developed to improve upon the suboptimal physicochemical and pharmacokinetic properties of this compound[1][3]. As a result, BAY 1143572 exhibits a significantly improved oral bioavailability of 54% in rats, a substantial increase from the 10% observed with this compound[1][4].

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?

A3: For poorly soluble drugs, formulation-based approaches are often effective. These strategies aim to enhance the drug's solubility and dissolution rate[5][6]. Common techniques include:

  • Particle Size Reduction: Methods like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate[6][7].

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility[5][7].

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs[5][6].

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug[6][7].

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), which is a complex of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1[8][9]. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is crucial for the transition from transcription initiation to elongation. This leads to the downregulation of anti-apoptotic proteins and oncogenes, such as c-Myc, making it a promising approach in cancer therapy[9].

Quantitative Data Summary

The following table summarizes the key pharmacokinetic and physicochemical properties of this compound and its successor, BAY 1143572.

Parameter This compound BAY 1143572 (atuveciclib) Reference
Oral Bioavailability (rat) 10%54%[1][4]
Aqueous Solubility (pH 6.5) 11 mg/L-[1]
Caco-2 Permeability (Papp A→B) 22 nm/s-[1]
Caco-2 Efflux Ratio 15-[1]
Blood Clearance (CLb) (rat) 0.5 L/h/kg1.1 L/h/kg[1][4]
Volume of Distribution (Vss) (rat) 1.4 L/kg1.0 L/kg[1][4]
Half-life (t1/2) (rat) 0.7 h-[1]
CDK9/CycT1 IC50 5-11 nM-[1][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing and improving the bioavailability of this compound.

1. Protocol for Preparation of a Micronized Suspension

  • Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size.

  • Materials: this compound powder, mortar and pestle or a jet mill, vehicle (e.g., 0.5% carboxymethyl cellulose in water).

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • If using a mortar and pestle, grind the powder for a prolonged period (e.g., 30 minutes) to achieve a fine, consistent particle size. For larger scale or more controlled size reduction, use a jet mill according to the manufacturer's instructions.

    • Prepare the vehicle solution (e.g., 0.5% w/v carboxymethyl cellulose in deionized water).

    • Gradually add the micronized this compound powder to the vehicle while vortexing or stirring continuously to ensure a uniform suspension.

    • Visually inspect for any large agglomerates. If present, continue mixing.

    • The resulting suspension is ready for oral administration in animal studies.

2. Protocol for Formulation of an Amorphous Solid Dispersion (ASD)

  • Objective: To enhance the solubility of this compound by converting it from a crystalline to a higher-energy amorphous state within a hydrophilic polymer matrix.

  • Materials: this compound, a hydrophilic polymer (e.g., PVP, HPMC), a common solvent (e.g., methanol, acetone), rotary evaporator.

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

    • Dissolve both this compound and the chosen polymer in a minimal amount of the common solvent in a round-bottom flask.

    • Ensure complete dissolution of both components.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, solid film is formed on the inner surface of the flask.

    • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried ASD from the flask and store it in a desiccator.

    • The ASD can be reconstituted in an aqueous medium for in vitro dissolution testing or in vivo administration.

3. Protocol for In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a this compound formulation.

  • Materials: this compound formulation, Sprague-Dawley rats, oral gavage needles, blood collection tubes (e.g., with K2EDTA), centrifuge, analytical standards of this compound, LC-MS/MS system.

  • Procedure:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • For intravenous administration (to determine absolute bioavailability), administer a known dose of this compound (e.g., 1 mg/kg) via the tail vein and collect blood samples at the same time points.

    • Process the blood samples by centrifuging to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

    • Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

CDK9_Inhibition_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates CTD Blocked Transcription Elongation Blocked PTEFb->Blocked pRNAPII Phosphorylated RNAPII (Active) RNAPII->pRNAPII mRNA mRNA Transcript (e.g., c-Myc, Mcl-1) pRNAPII->mRNA Elongation DNA DNA Template BAY958 This compound BAY958->PTEFb Apoptosis Apoptosis Blocked->Apoptosis Bioavailability_Workflow cluster_problem Problem Identification cluster_assessment Initial Assessment cluster_strategy Formulation Strategy cluster_evaluation Evaluation of New Formulation cluster_decision Decision Point cluster_outcome Outcome Start Low in vivo efficacy of this compound PhysicoChem Characterize Physicochemical Properties (Solubility, Permeability) Start->PhysicoChem InVivoPK Baseline In Vivo PK Study (Oral vs. IV) Start->InVivoPK Formulate Select & Develop Formulation (e.g., Micronization, ASD, SEDDS) PhysicoChem->Formulate InVivoPK->Formulate InVitro In Vitro Dissolution Testing Formulate->InVitro NewPK In Vivo PK Study of New Formulation InVitro->NewPK Decision Bioavailability Improved? NewPK->Decision Success Proceed to Efficacy Studies Decision->Success Yes Failure Re-evaluate & Reformulate Decision->Failure No Failure->Formulate

References

Technical Support Center: Troubleshooting BAY-958 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with the PTEFb/CDK9 inhibitor, BAY-958, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a potent and selective small molecule inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex formed by Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1. In cell culture, this compound is utilized to study the roles of transcriptional regulation in various cellular processes, including proliferation, survival, and differentiation. Its inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in sensitive cell lines.[1][2][3]

Q2: What are the primary causes of this compound precipitation in cell culture media?

The precipitation of this compound in aqueous solutions like cell culture media is primarily due to its low aqueous solubility.[4] The common causes include:

  • Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium surpasses its solubility threshold.

  • Improper Dilution: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause "solvent shock," leading to immediate precipitation.

  • Low Temperature: Adding the compound to cold media can decrease its solubility.

  • Media Components: Interactions with salts, proteins, and other components in the cell culture medium can affect the solubility of this compound.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not be sufficient to maintain the solubility of this compound at higher concentrations.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is essential to perform a vehicle control (media with the same final DMSO concentration without this compound) to assess its effects on your specific cell line.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Immediate Precipitation Final concentration of this compound exceeds its solubility limit in the cell culture medium.- Lower the final working concentration of this compound. Review literature for typical effective concentrations.
Improper dilution technique leading to "solvent shock".- Pre-warm the cell culture medium to 37°C before adding this compound. - Use a serial dilution method (see Experimental Protocols). - Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
The stock solution is too concentrated.- Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the medium.
Precipitation Over Time The compound is unstable in the culture medium at 37°C.- Prepare fresh this compound-containing media for each media change. - Minimize the time the prepared media is stored before use.
Evaporation of media in the incubator, leading to an increase in compound concentration.- Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids.
Interaction with media components over time.- Consider if a different media formulation could be used. - If using serum-free media, the absence of proteins may reduce solubility. Test if a low percentage of serum is compatible with your experiment.
Inconsistent Results Partial precipitation is occurring, leading to a lower effective concentration of the inhibitor.- Visually inspect the media for any signs of precipitation before and during the experiment. - Prepare fresh dilutions for each experiment.
Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation in the stock.- Before each use, visually inspect the DMSO stock solution for any precipitate. If present, gently warm the vial to 37°C and vortex to redissolve. - Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: General Solubility and Handling of Hydrophobic Inhibitors like this compound

Parameter Recommendation/Guideline Notes
Primary Solvent Anhydrous, high-purity DMSOMinimizes degradation and solubility issues.
Stock Solution Concentration 10-50 mM (typical starting point)Prepare a high-concentration stock to minimize the volume added to the culture medium.
Final DMSO Concentration ≤ 0.1% (v/v)Higher concentrations can be toxic to cells. Always include a vehicle control.
Aqueous Solubility of this compound Low (reported as 11 mg/L at pH 6.5)Highlights the importance of proper handling and dilution techniques.
Storage of Stock Solution -20°C or -80°C in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to precipitation and degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.

  • Inspection: Visually inspect the stock solution to ensure it is clear and free of any precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, sterile cryovials. Store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium (Two-Step Method)

This method is recommended to minimize the risk of precipitation.

  • Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Prepare Intermediate Dilution:

    • In a sterile tube, add a specific volume of the pre-warmed medium (e.g., 990 µL).

    • Add a small volume of your high-concentration this compound DMSO stock (e.g., 10 µL of a 10 mM stock to make a 100 µM intermediate solution).

    • Immediately mix gently by flicking the tube or pipetting up and down.

  • Prepare Final Working Solution:

    • Add the desired volume of the intermediate dilution to your main volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium to achieve a final concentration of 1 µM.

    • Mix the final solution gently by inverting the container or swirling.

  • Final Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway of this compound Action

BAY958_Pathway This compound Mechanism of Action cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates (Inactivates) Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->RNAPII Pause Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Leads to synthesis of Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits BAY958 This compound BAY958->PTEFb Inhibits Kinase Activity

Caption: Mechanism of action of this compound in inhibiting transcription elongation and inducing apoptosis.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Stock Inspect DMSO Stock Solution Is it clear? Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh_Stock No Check_Dilution Review Dilution Method Check_Stock->Check_Dilution Yes Prepare_Fresh_Stock->Check_Dilution Use_Two_Step Implement Two-Step Dilution (Pre-warmed media, slow addition) Check_Dilution->Use_Two_Step Method is Suboptimal Check_Concentration Is Final Concentration Too High? Check_Dilution->Check_Concentration Method is Optimal Use_Two_Step->Check_Concentration Lower_Concentration Lower Final Working Concentration Check_Concentration->Lower_Concentration Yes Check_Media Consider Media Composition (e.g., serum-free vs. serum) Check_Concentration->Check_Media No Lower_Concentration->Check_Media Optimize_Media Test Alternative Media or Low-Serum Conditions Check_Media->Optimize_Media Potential Issue Success Precipitation Resolved Check_Media->Success No Further Issues Optimize_Media->Success

Caption: A logical workflow to diagnose and resolve issues with this compound precipitation in cell culture.

References

Potential off-target effects of BAY-958 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BAY-958 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity profile?

A1: this compound is a potent inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] It has demonstrated high selectivity for CDK9, particularly within the CDK family of kinases.[1][3] This selectivity is a key feature, making it a valuable tool for studying transcriptional regulation.

Q2: I am observing unexpected inhibition in my kinase assay. Could this be an off-target effect of this compound?

A2: While this compound is highly selective for CDK9, off-target effects are possible, especially at higher concentrations.[3] If you observe inhibition of a kinase other than CDK9, it is recommended to perform a dose-response experiment to determine the IC50 value for the unexpected inhibition. A significantly higher IC50 value for the potential off-target compared to CDK9 would suggest an off-target effect. The successor to this compound, atuveciclib, has shown inhibitory activity against GSK-3α and GSK-3β, suggesting these as potential off-target kinases for this compound as well.[4]

Q3: How can I experimentally validate a potential off-target effect of this compound?

A3: To validate a suspected off-target effect, a systematic approach is recommended. This includes performing a dose-response curve to determine the potency of inhibition (IC50). Additionally, utilizing a structurally distinct inhibitor for the same suspected off-target kinase can help confirm if the observed phenotype is due to the inhibition of that specific kinase. A counterscreening or selectivity profiling assay against a broad panel of kinases is the most definitive way to identify off-target interactions.

Q4: My results with this compound are inconsistent. What are some common troubleshooting tips?

A4: Inconsistent results can arise from several factors. This compound has been noted to have low aqueous solubility and moderate permeability, which could affect its effective concentration in assays.[2][3] Ensure complete solubilization of the compound in a suitable solvent like DMSO before diluting it in your assay buffer. It is also crucial to include appropriate positive and negative controls in your experiments. For cellular assays, the antiproliferative effects can vary between cell lines, as seen with HeLa and MOLM-13 cells.[3]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay PanelReference
CDK9/CycT111In-house[1]
CDK9/CycT15Millipore[1]

Table 2: Selectivity Profile of this compound within the CDK Family

KinaseSelectivity vs. CDK9Assay PanelReference
CDK298-foldIn-house[1]
Other CDKs>90-foldMillipore[1]

Table 3: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Reference
HeLa1000[3]
MOLM-13280[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

  • Reagents and Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™, Lance® Ultra)

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the recombinant kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for the optimized duration (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of this compound across a panel of kinases.

  • Reagents and Materials:

    • This compound at a fixed concentration (e.g., 1 µM)

    • A panel of recombinant kinases

    • Corresponding substrates for each kinase

    • ATP

    • Appropriate assay buffers for each kinase

    • Multi-well plates

    • Detection reagents

  • Procedure:

    • In separate wells of a multi-well plate, set up individual kinase reactions for each kinase in the panel.

    • To one set of wells, add this compound at the fixed concentration. To a parallel set of wells, add the vehicle control.

    • Add the respective recombinant kinases to the appropriate wells.

    • Initiate the reactions by adding the corresponding substrate and ATP mixture.

    • Incubate the reactions under optimal conditions for each kinase.

    • Measure the activity of each kinase.

    • Calculate the percent inhibition caused by this compound for each kinase in the panel.

    • Identify kinases that show significant inhibition and consider them for further investigation with a full dose-response curve to determine their IC50 values.

Visualizations

This compound Primary Signaling Pathway BAY958 This compound PTEFb P-TEFb Complex (CDK9/CycT1) BAY958->PTEFb Inhibits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Promotes

Caption: this compound inhibits the P-TEFb complex, preventing RNAPII phosphorylation and blocking transcriptional elongation.

Troubleshooting Unexpected Kinase Inhibition Start Unexpected Kinase Inhibition Observed DoseResponse Perform Dose-Response Experiment (Determine IC50) Start->DoseResponse CompareIC50 Compare IC50 to CDK9 IC50 (~5-11 nM) DoseResponse->CompareIC50 OffTarget Potential Off-Target Effect CompareIC50->OffTarget IC50 is significantly higher OnTarget Likely On-Target Effect (at high concentration) CompareIC50->OnTarget IC50 is in a similar range Counterscreen Counterscreen with Broad Kinase Panel OffTarget->Counterscreen Validate Validate Hits with Orthogonal Assays Counterscreen->Validate

Caption: A workflow for investigating unexpected kinase inhibition by this compound.

On-Target vs. Potential Off-Target Effects of this compound cluster_on_target On-Target cluster_off_target Potential Off-Target BAY958 This compound CDK9 CDK9 BAY958->CDK9 High Potency (Low nM IC50) GSK3a GSK-3α BAY958->GSK3a Lower Potency (Hypothesized) GSK3b GSK-3β BAY958->GSK3b Lower Potency (Hypothesized) OtherKinases Other Kinases BAY958->OtherKinases Activity at High Concentrations footnote *Based on data from the successor compound, atuveciclib.

Caption: Relationship between this compound's on-target and potential off-target activities.

References

Managing the poor permeability of BAY-958 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor permeability of BAY-958 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high potency in biochemical/enzymatic assays but significantly lower efficacy in my cell-based assays. What is the likely cause?

A1: This discrepancy is a common challenge in drug development and often points to poor cell permeability of the compound.[1] While this compound may be a potent inhibitor of its target, PTEFb/CDK9, its physicochemical properties may prevent it from reaching sufficient intracellular concentrations to exert its effect.[2][3] Key factors contributing to this are its moderate membrane permeability and its susceptibility to being actively removed from the cell by efflux pumps.[2]

Q2: What are the specific permeability and solubility characteristics of this compound?

A2: In vitro pharmacokinetic studies have characterized this compound as having low aqueous solubility and moderate permeability. Crucially, it exhibits a high efflux ratio, indicating it is a substrate for cellular efflux transporters like P-glycoprotein (P-gp).[2] These properties contribute to its low oral bioavailability of 10% observed in rats.[2]

Q3: What does the high efflux ratio of this compound signify for my experiments?

A3: An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cell. This compound has a high efflux ratio of 15 in Caco-2 cells, indicating that it is a strong substrate for efflux pumps.[2] This means that even if this compound can passively enter the cell, it is efficiently pumped back out, preventing it from accumulating at its intracellular target, CDK9.

Q4: How can I improve the experimental outcome when working with this compound?

A4: Several strategies can be employed to mitigate the poor permeability and high efflux of this compound in in vitro settings:

  • Use of Efflux Pump Inhibitors: To increase the intracellular concentration of this compound, consider co-incubating it with a known P-gp inhibitor, such as verapamil or elacridar. This can block the efflux mechanism and enhance the compound's apparent permeability and efficacy in cell-based assays.[4]

  • Formulation Strategies: For in vitro stock solutions, ensure complete solubilization using appropriate solvents like DMSO. For delivery to aqueous assay media, formulation aids such as cyclodextrins or non-ionic surfactants at low, non-toxic concentrations may improve apparent solubility and availability.[5][6][7]

  • Salt Formulation: In preclinical in vivo studies, the hydrochloride salt of this compound was used to improve its properties for oral administration, which resulted in marked inhibition of tumor growth in xenograft models.[2]

  • Assay System Selection: Use cell lines with lower expression of relevant efflux transporters if the specific research question allows. Alternatively, use cell-free assays where permeability is not a factor to confirm target engagement.

This compound Physicochemical & Permeability Data

The following table summarizes the key quantitative data regarding the properties of this compound.

ParameterValueCell SystemReference
Aqueous Solubility (pH 6.5) 11 mg/LN/A[2]
Apparent Permeability (Papp A→B) 22 nm/sCaco-2[2]
Efflux Ratio (Papp B→A / Papp A→B) 15Caco-2[2]
Oral Bioavailability 10%Rat[2]

Visualized Workflows and Pathways

This compound Target Signaling Pathway

This diagram illustrates the role of the PTEFb complex (CDK9/Cyclin T1) in gene transcription and the mechanism of inhibition by this compound.

cluster_0 Gene Transcription Elongation cluster_1 Mechanism of Inhibition PTEFb PTEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates CTD pRNAPII RNA Polymerase II (Elongating) RNAPII->pRNAPII Conformational Change mRNA mRNA Transcript pRNAPII->mRNA Synthesizes BAY958 This compound BAY958->PTEFb Inhibits CDK9 Kinase Activity

Caption: Mechanism of this compound inhibition on the PTEFb/CDK9 pathway.

Troubleshooting Workflow for Poor In Vitro Efficacy

This workflow provides a logical approach to diagnosing and solving issues related to the poor performance of this compound in cell-based experiments.

start Low Efficacy of this compound in Cell-Based Assay check_perm Is poor permeability the suspected cause? start->check_perm pampa Run PAMPA assay to assess passive diffusion check_perm->pampa Unsure caco2 Run Caco-2 assay to measure Papp & efflux check_perm->caco2 Yes pampa->caco2 high_efflux Is Efflux Ratio > 2? caco2->high_efflux low_papp Is Papp (A->B) low? caco2->low_papp high_efflux->low_papp No solution_efflux Co-administer with P-gp inhibitor (e.g., Verapamil) high_efflux->solution_efflux Yes solution_perm Use formulation strategies (e.g., cyclodextrins) or increase concentration low_papp->solution_perm Yes retest Re-run cell-based efficacy assay low_papp->retest No, investigate alternative causes solution_efflux->retest solution_perm->retest

Caption: Troubleshooting workflow for this compound experimental issues.

Experimental Workflow: Caco-2 Permeability Assay

This diagram outlines the key steps involved in performing a Caco-2 permeability assay to determine the apparent permeability (Papp) and efflux ratio of a compound like this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-25 days to form a monolayer seed->culture teer 3. Measure TEER to confirm monolayer integrity culture->teer wash 4. Wash monolayer with transport buffer teer->wash dose 5. Add this compound solution to Donor chamber (Apical or Basolateral) wash->dose sample 6. Sample from Receiver chamber at time points dose->sample quantify 7. Quantify this compound concentration (LC-MS/MS) sample->quantify calculate 8. Calculate Papp (A->B) and Papp (B->A) quantify->calculate ratio 9. Determine Efflux Ratio calculate->ratio

Caption: Caco-2 permeability assay experimental workflow.

Experimental Protocols

Caco-2 Bidirectional Permeability Assay

This protocol is adapted for assessing compounds like this compound, which are suspected to have low permeability and be efflux substrates.

Objective: To determine the apparent permeability coefficient (Papp) of this compound in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions across a Caco-2 cell monolayer and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Penicillin-Streptomycin

  • Transwell permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • This compound compound

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

1. Cell Culture and Seeding: a. Culture Caco-2 cells in standard culture flasks. b. Seed cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm². c. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation and formation of a tight monolayer.[8]

2. Monolayer Integrity Assessment: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. b. Only use monolayers with TEER values >300 Ω·cm² for the transport experiment.[8] c. The integrity can be further confirmed post-experiment by measuring the transport of a paracellular marker like Lucifer yellow.

3. Transport Experiment: a. Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (HBSS). b. Remove the buffer and add fresh transport buffer to the receiver chambers (1.5 mL to basolateral, 0.5 mL to apical). c. Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be <1%. d. For A→B permeability: Add the this compound dosing solution to the apical (donor) chamber and transport buffer to the basolateral (receiver) chamber. e. For B→A permeability: Add the this compound dosing solution to the basolateral (donor) chamber and transport buffer to the apical (receiver) chamber. f. Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm).[9] g. At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the receiver chamber. Immediately replace the volume with fresh, pre-warmed transport buffer. h. At the end of the experiment, collect samples from the donor chamber to determine the initial concentration (C₀).

4. Sample Analysis: a. Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

5. Data Calculation: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)

  • dQ/dt: The steady-state flux (rate of compound appearance in the receiver chamber).
  • A: The surface area of the permeable membrane (cm²).
  • C₀: The initial concentration in the donor chamber. b. Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)

References

Technical Support Center: Improving the In Vivo Efficacy of BAY-958 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-958 hydrochloride in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful research outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound hydrochloride, focusing on its known challenges of low solubility and bioavailability.

Issue Potential Cause Recommended Solution
Low or inconsistent tumor growth inhibition. Suboptimal drug exposure due to poor bioavailability. this compound has low aqueous solubility and a high efflux ratio, which can lead to low oral bioavailability.[1]1. Optimize Formulation: Ensure this compound hydrochloride is fully solubilized. A vehicle of PEG 400 and water (80:20) has been used successfully.[1] Consider alternative formulation strategies for poorly soluble compounds, such as the use of co-solvents or the formation of solid dispersions. 2. Confirm Dose: Verify the correct dose is being administered. Daily oral administration of 30 or 40 mg/kg has shown efficacy in a MOLM-13 mouse xenograft model.[1] 3. Route of Administration: While oral administration has shown some efficacy, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to bypass absorption limitations, though this may require formulation adjustments.
Inadequate dosing frequency. This compound has a short half-life in rats (0.7 hours).[1] Consider a twice-daily dosing regimen to maintain therapeutic concentrations, though this should be balanced with potential toxicity.
Tumor model resistance. The specific tumor model may be inherently resistant to CDK9 inhibition. Confirm the dependence of your chosen cell line on the CDK9 pathway.
Significant weight loss or signs of toxicity in animals. Vehicle toxicity. The vehicle, particularly at high concentrations of PEG 400, can cause toxicity. Run a vehicle-only control group to assess its effects on animal well-being.
On-target or off-target toxicity of this compound hydrochloride. Although generally well-tolerated at effective doses[1], higher doses or prolonged treatment may lead to toxicity. Consider reducing the dose or implementing a less frequent dosing schedule. Monitor animal health closely.
Difficulty in preparing a stable and consistent drug formulation. Precipitation of the compound. This compound has low aqueous solubility (11 mg/L at pH 6.5).[1] Prepare the formulation fresh daily. Use sonication or gentle heating to aid dissolution, but be cautious of compound degradation. Ensure the vehicle components are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound hydrochloride?

A1: this compound is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[2][3] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription elongation.[2] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to the downregulation of short-lived anti-apoptotic proteins and cell cycle arrest.

Q2: What are the known physicochemical and pharmacokinetic challenges with this compound?

A2: this compound exhibits several properties that can hinder its in vivo efficacy, including:

  • Low aqueous solubility: 11 mg/L at pH 6.5.[1]

  • Moderate permeability. [3]

  • High efflux ratio: Indicating it is a substrate for efflux transporters.[1]

  • Low oral bioavailability: Approximately 10% in rats.[1]

  • Short half-life: 0.7 hours in rats.[1]

Q3: Why is the hydrochloride salt of this compound used for in vivo studies?

A3: The hydrochloride salt form is often used to improve the solubility and dissolution rate of a compound with a basic functional group, which can lead to better absorption and bioavailability compared to the free base.[1]

Q4: What is a suitable vehicle for the oral administration of this compound hydrochloride in mice?

A4: A vehicle consisting of PEG 400 and water in an 80:10 ratio has been successfully used in a mouse xenograft study.[1]

Q5: What doses of this compound hydrochloride have been shown to be effective in vivo?

A5: Daily oral administration of 30 mg/kg and 40 mg/kg of this compound hydrochloride resulted in significant tumor growth inhibition in a MOLM-13 human acute myeloid leukemia (AML) xenograft model in mice.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
CDK9/CycT15
CDK1/CycB690
CDK2/CycE470
CDK3/CycE570
CDK5/p35800
CDK6/CycD34400
CDK7/CycH/MAT1>10,000
Data from a Merck Millipore KinaseProfilerTM panel.[1]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValue
Aqueous Solubility (pH 6.5)11 mg/L
Caco-2 Permeability (Papp A→B)22 nm/s
Caco-2 Efflux Ratio15
Rat Blood Clearance (CLb)0.5 L/h/kg
Rat Volume of Distribution (Vss)1.4 L/kg
Rat Half-life (t1/2)0.7 h
Rat Oral Bioavailability10%
Data obtained from in vitro and in vivo studies in rats.[1]

Table 3: In Vivo Efficacy of this compound Hydrochloride in a MOLM-13 Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Treatment-to-Control (T/C) Ratio
Vehicle-1.00
This compound HCl300.16
This compound HCl400.12
T/C ratios were calculated at the end of the experiment.[1]

Experimental Protocols

Protocol 1: Formulation of this compound Hydrochloride for Oral Administration

Materials:

  • This compound hydrochloride

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water for injection

  • Sterile conical tubes

  • Sonicator

Procedure:

  • Weigh the required amount of this compound hydrochloride for the desired concentration and total volume.

  • In a sterile conical tube, add the appropriate volume of PEG 400.

  • Add the weighed this compound hydrochloride to the PEG 400.

  • Vortex the mixture thoroughly.

  • If necessary, sonicate the mixture in a water bath for 5-10 minutes to aid dissolution.

  • Add the required volume of sterile water to achieve the final desired vehicle ratio (e.g., 80:20 PEG 400:water).

  • Vortex the final solution until it is clear and homogenous.

  • Prepare the formulation fresh daily before administration.

Protocol 2: MOLM-13 Xenograft Model for In Vivo Efficacy Studies

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium with 10% FBS

  • Matrigel

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-200 mm3, randomize the mice into treatment and control groups.

    • Administer this compound hydrochloride or vehicle orally once daily according to the dosing schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Visualizations

CDK9_Signaling_Pathway cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->RNAPII Pauses Transcription BAY958 This compound HCl BAY958->PTEFb Inhibits InVivo_Workflow start Start cell_culture 1. MOLM-13 Cell Culture start->cell_culture cell_prep 2. Cell Preparation (PBS/Matrigel) cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Immunocompromised Mice cell_prep->implantation tumor_monitoring 4. Tumor Growth Monitoring implantation->tumor_monitoring randomization 5. Randomization into Treatment Groups tumor_monitoring->randomization treatment 6. Daily Oral Administration (this compound HCl or Vehicle) randomization->treatment evaluation 7. Efficacy Evaluation (Tumor Volume & Body Weight) treatment->evaluation end End evaluation->end Troubleshooting_Logic start Low In Vivo Efficacy? formulation Is formulation optimal? start->formulation dose Is dose sufficient? formulation->dose Yes solution1 Optimize formulation (e.g., vehicle, solubilization) formulation->solution1 No schedule Is dosing schedule adequate? dose->schedule Yes solution2 Increase dose dose->solution2 No toxicity Is there toxicity? schedule->toxicity Yes solution3 Increase dosing frequency schedule->solution3 No solution4 Reduce dose or change schedule toxicity->solution4 Yes end Improved Efficacy toxicity->end No solution1->start solution2->start solution3->start solution4->start

References

Addressing batch-to-batch variability of BAY-958

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering batch-to-batch variability with the MEK1/2 inhibitor, BAY-958. Below you will find troubleshooting guides and FAQs to address common issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing different levels of efficacy in our cell-based assays with new batches of this compound. What could be the cause?

A1: Batch-to-batch variability in the potency of small molecules like this compound can stem from several factors. The most common causes include variations in purity, the presence of different polymorphs (crystal forms) which can affect solubility, or the presence of impurities or degradation products that may have off-target effects. We recommend performing a comprehensive quality control check on each new batch before use.

Q2: How can we ensure that the this compound we receive is consistent across different lots?

A2: It is crucial to implement a rigorous internal quality control (QC) process for each new batch of this compound. This should include analytical chemistry techniques to verify identity, purity, and concentration, as well as a functional assay to confirm consistent biological activity. Comparing the results of these tests to a well-characterized "gold standard" or reference batch is best practice.

Q3: Can the storage and handling of this compound affect its performance?

A3: Absolutely. This compound is sensitive to temperature and light. Improper storage can lead to degradation, which can alter its activity. Always store this compound as recommended on the datasheet, typically at -20°C or -80°C, and protect it from light. When preparing stock solutions, use the recommended solvent and store aliquots at the appropriate temperature to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.

Issue 1: Inconsistent IC50 Values in Cellular Assays

If you observe a significant shift in the IC50 value of this compound between batches, follow these steps:

  • Confirm Compound Identity and Purity:

    • Action: Analyze the new batch using Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).

    • Expected Outcome: The molecular weight should match the expected value for this compound, and the purity should be comparable to the reference batch (typically >98%).

  • Assess Solubility:

    • Action: Prepare a saturated solution of this compound from the new batch in your assay medium and measure the concentration.

    • Expected Outcome: The solubility should be consistent with the reference batch, as poor solubility can lead to a lower effective concentration.

  • Perform a Functional Validation Assay:

    • Action: Use a well-established functional assay, such as a Western blot for phosphorylated ERK (p-ERK), to compare the inhibitory activity of the new batch against a reference batch.

    • Expected Outcome: The new batch should inhibit p-ERK levels to a similar extent as the reference batch at equivalent concentrations.

Quantitative Data Summary

The following tables provide an example of how to summarize QC data for different batches of this compound.

Table 1: Analytical Chemistry QC of this compound Batches

Batch IDPurity (HPLC, %)Identity (LC-MS)Solubility (in DMSO, mg/mL)
This compound-001 (Reference)99.5Confirmed50.2
This compound-00299.2Confirmed49.8
This compound-00395.1Confirmed35.7

Table 2: Functional Assay QC of this compound Batches

Batch IDCellular IC50 (p-ERK Inhibition, nM)Cell Line
This compound-001 (Reference)10.5A375 Melanoma
This compound-00211.2A375 Melanoma
This compound-00345.8A375 Melanoma

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment
  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.

  • Analysis: Integrate the area of the main peak and any impurity peaks to calculate the percentage purity.

Protocol 2: Western Blot for p-ERK Inhibition
  • Cell Culture: Plate A375 melanoma cells and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of different batches of this compound for 2 hours.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Follow with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Visualizations

Signaling Pathway of this compound

BAY958_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation BAY958 This compound BAY958->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Inconsistent Results with New Batch QC Perform Quality Control Start->QC LCMS LC-MS for Identity QC->LCMS Analytical HPLC HPLC for Purity QC->HPLC Analytical Solubility Solubility Assay QC->Solubility Physicochemical Functional Functional Assay (e.g., p-ERK Western Blot) QC->Functional Biological Compare Compare to Reference Batch LCMS->Compare HPLC->Compare Solubility->Compare Functional->Compare Pass Batch Passes QC Compare->Pass Consistent Fail Batch Fails QC Compare->Fail Inconsistent Contact Contact Supplier and Quarantine Batch Fail->Contact

Caption: Workflow for troubleshooting batch-to-batch variability of this compound.

Technical Support Center: Stability of BAY-958 in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of BAY-958 in DMSO solution. The following information is curated to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing a DMSO stock solution of this compound?

A1: For long-term storage, it is generally recommended to store stock solutions of compounds like this compound in anhydrous DMSO at -20°C or -80°C.[1] To minimize degradation due to repeated freeze-thaw cycles, it is best practice to prepare small aliquots.[1] For short-term storage, some compounds have been shown to be stable at 4°C for extended periods.[1][2] However, stability is compound-specific, and it is advisable to perform a stability assessment for your specific experimental conditions.

Q2: How can I minimize the absorption of water into my DMSO stock solution?

A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. To minimize water absorption, use anhydrous DMSO and handle it in a low-humidity environment.[1] Tightly seal vials and use aliquots to reduce the frequency of opening the main stock vial.[1]

Q3: My this compound in DMSO solution appears to have precipitated after thawing. What should I do?

A3: Precipitation can occur when a compound's solubility limit is exceeded, often upon cooling or freezing. Before use, it is crucial to ensure the compound is fully redissolved. This can be achieved by vortexing the solution and visually inspecting it for any particulate matter.[1] Gentle warming in a water bath may also be necessary for some compounds, but care should be taken to avoid thermal degradation.

Q4: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?

A4: While some studies have shown that many compounds are stable through multiple freeze-thaw cycles, this is not universally true.[1][3] Repeated cycling can introduce moisture and may physically stress the compound, potentially leading to degradation or precipitation. Aliquoting the stock solution is the most effective way to minimize this risk.[1]

Q5: What is the maximum recommended concentration of DMSO to use in cell-based assays?

A5: The final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects. The specific tolerance will depend on the cell line being used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results with the same stock solution. Compound degradation due to improper storage.Aliquot the stock solution to minimize freeze-thaw cycles and exposure to air and moisture. Store at -80°C for long-term storage. Perform a stability check of your compound under your storage conditions.[1]
Precipitation of the compound from the DMSO stock.Before each use, ensure the compound is fully dissolved by vortexing and visual inspection. Gentle warming may be applied if necessary.[1]
Loss of compound activity over time. Chemical degradation in DMSO.Use high-purity, anhydrous DMSO. Store aliquots protected from light. Consider performing a time-course stability study using an analytical method like HPLC-MS.
Adsorption to container surfaces.While studies have shown minimal difference between glass and polypropylene for many compounds, this can be a factor.[1][3] If adsorption is suspected, consider using low-adhesion microplates or vials.
Compound precipitates when added to aqueous buffer or cell culture medium. Low aqueous solubility of the compound.This compound is noted to have low aqueous solubility.[4] Ensure the final concentration in the aqueous solution does not exceed its solubility limit. You can try to first dilute the DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and the aqueous medium, if compatible with your experimental setup.
The final DMSO concentration is too low to maintain solubility.While keeping the final DMSO concentration low is important for cell health, ensure it is sufficient to keep your compound in solution at the desired final concentration.

Stability of Small Molecules in DMSO: General Data

The following tables summarize general findings on the stability of small molecules in DMSO from various studies. Note that these are general observations and the stability of this compound should be independently verified.

Table 1: Effect of Storage Temperature on Compound Stability in DMSO

Storage Temperature Duration Observation Reference
Room Temperature3 months92% of compounds were stable.[5]
Room Temperature6 months83% of compounds were stable.[5]
Room Temperature1 year52% of compounds were stable.[5]
4°C2 years85% of compounds were stable in DMSO/water (90/10).[2][5]
40°C15 weeksMost compounds were found to be stable in an accelerated study.[3]

Table 2: Influence of Various Conditions on Compound Stability in DMSO

Condition Observation Reference
Freeze/Thaw Cycles No significant compound loss was observed after 11 cycles for a diverse set of compounds.[1][3]
Water Content Increased water content can lead to the degradation of susceptible compounds.[1]
Container Material No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature.[1][3]

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO

This protocol provides a general method to evaluate the stability of a compound like this compound in DMSO over time.

  • Preparation of Stock Solution : Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting : Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.

  • Storage Conditions : Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time Points : Designate several time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).

  • Analysis : At each time point, analyze an aliquot from each storage condition using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to determine the purity and concentration of the compound.

  • Data Comparison : Compare the results to the analysis at time point 0 to determine the extent of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_conditions Store at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage_conditions time_points Analyze at Time Points (0, 1, 4, 12, 24 weeks) storage_conditions->time_points hplc_ms HPLC-MS Analysis (Purity & Concentration) time_points->hplc_ms data_comparison Compare to Time 0 & Determine Degradation hplc_ms->data_comparison

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

troubleshooting_logic start Inconsistent Experimental Results check_dissolution Is the compound fully dissolved? start->check_dissolution check_storage Were proper storage conditions used? check_dissolution->check_storage Yes dissolve Action: Vortex/Warm to fully dissolve check_dissolution->dissolve No check_aliquots Were aliquots used? check_storage->check_aliquots Yes reassess_storage Action: Store at -80°C, use anhydrous DMSO check_storage->reassess_storage No use_aliquots Action: Prepare and use aliquots for future experiments check_aliquots->use_aliquots No stability_study Consider a formal stability study check_aliquots->stability_study Yes dissolve->check_storage reassess_storage->check_aliquots use_aliquots->stability_study

Caption: Troubleshooting logic for inconsistent experimental results.

cdk9_pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->Transcription_Elongation BAY958 This compound BAY958->PTEFb Inhibits

Caption: Simplified signaling pathway showing the role of CDK9 (a component of P-TEFb) and its inhibition by this compound.

References

Technical Support Center: Investigating and Mitigating In Vitro Cytotoxicity of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with kinase inhibitors, such as BAY-958, in non-cancerous cell lines. Given that specific public data on the cytotoxicity of this compound in normal cell lines is limited, this guide focuses on general principles and experimental strategies applicable to any kinase inhibitor to help distinguish on-target effects from off-target toxicity and to mitigate undesired cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of cytotoxicity observed in non-cancerous cell lines treated with a kinase inhibitor?

A1: Cytotoxicity in non-cancerous (normal) cell lines can stem from several sources:

  • On-Target Toxicity: The inhibitor's target kinase may play an essential role in the survival and proliferation of normal cells. Inhibition of this kinase can lead to cell death even in non-cancerous contexts.[1][2][3]

  • Off-Target Toxicity: The inhibitor may bind to and inhibit other kinases or proteins that are critical for the normal cell's function, leading to unintended cytotoxic effects.[2][3][4] This is a common issue as many kinase inhibitors target the highly conserved ATP-binding pocket.

  • Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself, independent of its kinase inhibitory activity, might have inherent toxicity.

  • Experimental Artifacts: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells.[5] Additionally, compound instability in culture media can lead to the formation of toxic byproducts.

Q2: How can I differentiate between on-target and off-target cytotoxicity?

A2: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Key strategies include:

  • Use a Structurally Unrelated Inhibitor: Test a second, structurally different inhibitor that targets the same kinase. If both compounds produce the same cytotoxic phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. If the genetic knockdown/knockout phenocopies the effect of the inhibitor, it supports an on-target mechanism.[4] Conversely, if cells lacking the target protein are still sensitive to the drug, it points to off-target effects.[4]

  • Dose-Response Analysis: Off-target effects are often observed at higher concentrations. A large window between the concentration required for target engagement (EC50) and the concentration causing cytotoxicity (CC50) suggests a higher likelihood of on-target activity at therapeutic doses.

  • Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify potential off-target interactions. This can reveal other kinases that are potently inhibited and could be responsible for the observed cytotoxicity.

Q3: My kinase inhibitor shows high potency in biochemical assays but is either less active or highly toxic in cell-based assays. What could be the reason?

A3: Discrepancies between biochemical and cellular assay results are common. Potential reasons include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Instability: The inhibitor may be unstable in the cell culture medium, degrading before it can act on its target.

  • High Intracellular ATP Concentration: In biochemical assays, ATP concentrations can be controlled. In a cellular environment, high physiological ATP levels can outcompete ATP-competitive inhibitors, reducing their apparent potency.

  • Efflux Pumps: Cells may actively pump the compound out, preventing it from reaching an effective intracellular concentration.

  • Off-Target Effects in a Cellular Context: The cellular environment is far more complex than an in vitro kinase assay. Off-target effects that lead to toxicity can mask the intended biological outcome.[6]

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of kinase inhibitors in non-cancerous cell lines.

Problem Possible Causes Recommended Solutions
High cytotoxicity observed at all tested concentrations. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Insolubility/Precipitation: The inhibitor may be precipitating in the culture medium, leading to inconsistent exposure and potential non-specific toxicity. 3. Broad Off-Target Effects: The inhibitor may be non-selective and affecting numerous essential cellular pathways.1. Solvent Control: Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.[5] 2. Solubility Check: Visually inspect the medium for precipitate after adding the compound. Prepare the final dilution in pre-warmed medium. Consider using a different solvent or formulation if solubility issues persist. 3. Dose-Response Curve: Perform a wide dose-response experiment to find a non-toxic concentration range. If toxicity is still observed at very low concentrations, consider using a more selective inhibitor.
Inconsistent results between experimental replicates. 1. Cell Culture Variability: Differences in cell density, passage number, or overall cell health can affect sensitivity to the inhibitor. 2. Inaccurate Pipetting: Errors in serial dilutions or addition of the compound to wells. 3. Compound Instability: The inhibitor may be degrading over the course of the experiment.1. Standardize Cell Culture: Use cells within a consistent passage number range, seed them at a uniform density, and ensure they are healthy and actively dividing before starting the experiment. 2. Improve Pipetting Technique: Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes. 3. Assess Compound Stability: For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours.
Cytotoxicity is observed, but target engagement is unconfirmed. The observed cell death may be due to off-target effects or non-specific toxicity, not the inhibition of the intended kinase.Confirm Target Engagement: Use a method like Western Blot to check for the inhibition of a known downstream substrate of your target kinase. Alternatively, perform a Cellular Thermal Shift Assay (CETSA) to directly confirm that the compound is binding to its target in the cells.

Data Presentation

When evaluating cytotoxicity, it is essential to compare the effect of the inhibitor on both cancerous and non-cancerous cell lines. The therapeutic index can be estimated by comparing the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) in cancer cells. A larger ratio of CC50 to IC50 is desirable.

Table 1: Hypothetical Cytotoxicity and Potency Data for a Kinase Inhibitor

Cell Line Cell Type Target Expression IC50 (µM) (Anti-proliferative Effect)CC50 (µM) (Cytotoxic Effect)Therapeutic Index (CC50 / IC50)
Cancer Line AColon CarcinomaHigh0.51530
Cancer Line BBreast CarcinomaHigh0.82025
Normal Line 1Normal FibroblastLow> 25> 50N/A
Normal Line 2Normal EpithelialLow> 2545N/A

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7][8]

Materials:

  • Opaque-walled 96-well plates

  • Mammalian cells in culture

  • Test inhibitor (e.g., this compound)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Execution:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (medium-only wells) from all other readings. Plot the percentage of viable cells relative to the vehicle control against the logarithm of the inhibitor concentration to determine the CC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is to assess whether the inhibitor is engaging its target kinase by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • 6-well plates

  • Cells in culture

  • Kinase inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the kinase inhibitor (and a vehicle control) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.[9]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the ECL substrate, and capture the chemiluminescent signal with an imaging system.[9]

  • Re-probing: Strip the membrane and re-probe with the primary antibody for the total substrate to serve as a loading control.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated to total substrate with increasing inhibitor concentration indicates on-target activity.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Cytotoxicity Assessment cluster_1 Phase 2: Troubleshooting & Mechanistic Investigation cluster_2 Phase 3: Mitigation & Decision start Start with Kinase Inhibitor (e.g., this compound) assay Perform Dose-Response Cytotoxicity Assay (e.g., CellTiter-Glo) in Cancer vs. Non-Cancerous Cell Lines start->assay eval Evaluate Results: High cytotoxicity in normal cells? assay->eval check Check for Artifacts: - Solvent Toxicity - Compound Stability eval->check target Confirm On-Target Engagement (Western Blot or CETSA) eval->target off_target Investigate Off-Target Effects: - Kinome Profiling - Use Structurally Different Inhibitor target->off_target genetic Genetic Validation: - siRNA/CRISPR Knockout of Target - Does phenotype match inhibitor effect? target->genetic conclusion Conclusion: On-Target or Off-Target Toxicity? off_target->conclusion genetic->conclusion mitigate Mitigation Strategy: - Optimize Concentration - Modify Compound Structure - Select different inhibitor conclusion->mitigate

Caption: A stepwise workflow for investigating and mitigating the cytotoxicity of a kinase inhibitor.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (in Normal Cell) A Upstream Signal B Target Kinase (e.g., CDK9 for this compound) A->B C Substrate B->C D Cell Proliferation (Cancer Cell) C->D X Essential Kinase Z Y Critical Substrate X->Y Z Normal Cell Survival Y->Z inhibitor Kinase Inhibitor (e.g., this compound) inhibitor->B On-Target Inhibition inhibitor->X Off-Target Inhibition

Caption: Diagram illustrating on-target vs. potential off-target effects of a kinase inhibitor.

References

Validation & Comparative

A Comparative Analysis of PTEFb/CDK9 Inhibitors: BAY-958 vs. Atuveciclib (BAY 1143572)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Positive Transcription Elongation Factor b (PTEFb), a complex of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner, has emerged as a promising strategy. This guide provides a detailed comparison of two notable PTEFb/CDK9 inhibitors: BAY-958 and its optimized successor, atuveciclib (BAY 1143572). Atuveciclib was developed through a lead optimization program starting from this compound, aiming to enhance physicochemical and pharmacokinetic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, supported by experimental data.

In Vitro Efficacy and Selectivity

Both this compound and atuveciclib are potent inhibitors of CDK9. However, atuveciclib demonstrates a slightly improved potency and a superior selectivity profile, particularly within the CDK family.

Table 1: Comparative In Vitro Potency and Antiproliferative Activity

ParameterThis compoundAtuveciclib (BAY 1143572)Reference
CDK9/CycT1 IC50 11 nM (in-house) / 5 nM (Millipore)13 nM[2][3]
CDK2/CDK9 IC50 Ratio 98100[2]
HeLa Cell Proliferation IC50 1000 nM920 nM[2]
MOLM-13 Cell Proliferation IC50 280 nM310 nM[2]

Atuveciclib was found to be highly selective for CDK9 within the broader kinase family, with submicromolar inhibitory activity outside of the CDK family only observed against GSK3α (IC50: 45 nM) and GSK3β (IC50: 87 nM).[2][4]

Pharmacokinetic Profile

A key driver for the development of atuveciclib from this compound was the need for an improved drug metabolism and pharmacokinetic (DMPK) profile. This compound exhibited low aqueous solubility and was subject to high efflux in Caco-2 permeability assays.[2] Atuveciclib demonstrated significant improvements in these areas.

Table 2: Comparative Pharmacokinetic and Physicochemical Properties

ParameterThis compoundAtuveciclib (BAY 1143572)Reference
Aqueous Solubility (pH 6.5) 11 mg/LImproved[2]
Caco-2 Permeability (Papp A→B) 22 nm/s35 nm/s[5]
Caco-2 Efflux Ratio 156[5]
Oral Bioavailability (Rat) Low54%[4][5]
Blood Clearance (Rat) 0.5 L/h/kg1.1 L/h/kg[2][4]

In Vivo Efficacy

Both compounds have demonstrated antitumor activity in preclinical xenograft models.

This compound: In a mouse xenograft model using HeLa cells, daily oral administration of this compound hydrochloride at 30 mg/kg and 40 mg/kg resulted in significant tumor growth inhibition, with treatment-to-control (T/C) ratios of 0.16 and 0.12, respectively.[2] The treatment was well-tolerated with less than 10% body weight change.[2]

Atuveciclib: In a MOLM-13 xenograft mouse model, atuveciclib also showed high antitumor efficacy.[6] Dose-dependent antitumor activity was observed with daily oral doses of 6.25 mg/kg and 12.5 mg/kg, yielding T/C ratios of 0.64 and 0.49, respectively.[6] A dosing schedule of 25 mg/kg or 35 mg/kg for three days on and two days off resulted in T/C ratios of 0.33 and 0.20, respectively.[6]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and atuveciclib is the inhibition of the PTEFb complex (CDK9/Cyclin T). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), which is a critical step for the transition from transcription initiation to elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, ultimately inducing apoptosis in cancer cells.

PTEFb_Inhibition_Pathway cluster_transcription Transcriptional Regulation cluster_ptefb PTEFb Complex RNAPII RNAPII Gene Gene RNAPII->Gene Binds Promoter Promoter mRNA mRNA Gene->mRNA Transcription Elongation Mcl-1 / Myc Mcl-1 / Myc mRNA->Mcl-1 / Myc CDK9 CDK9 CDK9->RNAPII Phosphorylation (Ser2) Cyclin T Cyclin T CDK9->Cyclin T Cyclin T->RNAPII Phosphorylation (Ser2) This compound / Atuveciclib This compound / Atuveciclib This compound / Atuveciclib->CDK9 Inhibition Apoptosis Apoptosis Mcl-1 / Myc->Apoptosis Inhibition

Caption: Simplified signaling pathway of PTEFb/CDK9 inhibition.

The evaluation of these compounds in vivo typically follows a standardized xenograft model workflow.

Xenograft_Workflow Cell_Culture Tumor Cell Line (e.g., HeLa, MOLM-13) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Drug Administration (Oral Gavage) Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (T/C Ratio) Data_Collection->Endpoint

References

BAY-958: A Comparative Analysis of its Efficacy on Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CDK9 inhibitor BAY-958's performance against its successor, atuveciclib (BAY-1143572), with a focus on their effects on downstream targets. The information herein is supported by experimental data to aid in research and development decisions.

Introduction to this compound and the PTEFb/CDK9 Pathway

This compound is a potent and selective inhibitor of the Positive Transcription Elongation Factor b (PTEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (typically Cyclin T1). The PTEFb complex plays a critical role in the regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from transcription initiation to productive elongation.[1] By inhibiting CDK9, this compound effectively halts this process, leading to a reduction in the transcription of genes with short-lived mRNAs, many of which are crucial for cancer cell survival and proliferation, such as the anti-apoptotic proteins c-Myc and Mcl-1.

This compound served as a lead compound in the development of atuveciclib (BAY-1143572), a clinical candidate with an improved pharmacological profile.[2][3] This guide will delve into the comparative data between these two molecules to validate the downstream effects of this compound.

Comparative In Vitro Activity

The following tables summarize the in vitro potency and antiproliferative activity of this compound in comparison to atuveciclib.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Selectivity vs. CDK2 (Ratio of IC50s)
This compound CDK9/CycT1 5 - 11 >90 - 98
atuveciclib (BAY-1143572)CDK9/CycT113100
This compound CDK2 >900 -
atuveciclib (BAY-1143572)CDK21300-

Data sourced from multiple kinase panels.[3][4]

Table 2: In Vitro Antiproliferative Activity
CompoundCell LineIC50 (nM)
This compound HeLa 1000
atuveciclib (BAY-1143572)HeLa920
This compound MOLM-13 280
atuveciclib (BAY-1143572)MOLM-13310

Data from in vitro cell proliferation assays.[3]

Validation of Downstream Target Modulation

The primary downstream effect of CDK9 inhibition is the reduced phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-RNAPII Ser2). This leads to a decrease in the expression of short-lived anti-apoptotic proteins like c-Myc and Mcl-1. Western blotting is a key experimental technique to validate these effects.

Experimental Protocol: Western Blotting for Downstream Target Analysis

This protocol outlines the general steps for assessing the effect of this compound on downstream targets in cancer cell lines.

1. Cell Culture and Treatment:

  • Seed cancer cell lines (e.g., HeLa, MOLM-13) in 6-well plates and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO. Dilute the stock in cell culture medium to achieve desired final concentrations (e.g., a dose-response from 10 nM to 1 µM).

  • Include a vehicle control (DMSO) at a concentration equal to the highest concentration of the inhibitor.

  • Treat cells for a specified time course (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation to remove cell debris.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins on a polyacrylamide gel via SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-RNAPII (Ser2), total RNAPII, c-Myc, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5][6]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its validation.

PTEFb_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation cluster_downstream Downstream Effects RNAPII RNAPII Promoter_Proximal_Pausing Promoter-Proximal Pausing RNAPII->Promoter_Proximal_Pausing Productive_Elongation Productive Elongation (mRNA synthesis) Promoter_Proximal_Pausing->Productive_Elongation Phosphorylation of RNAPII CTD (Ser2) Anti_apoptotic_proteins Transcription of short-lived proteins (c-Myc, Mcl-1) Productive_Elongation->Anti_apoptotic_proteins PTEFb PTEFb (CDK9/Cyclin T1) PTEFb->Promoter_Proximal_Pausing BAY_958 This compound BAY_958->PTEFb Cell_Survival Cancer Cell Survival Anti_apoptotic_proteins->Cell_Survival

Caption: PTEFb/CDK9 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, MOLM-13) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot 4. Western Blot Analysis (p-RNAPII, c-Myc, Mcl-1) Lysis->Western_Blot Data_Analysis 5. Data Analysis (Densitometry) Western_Blot->Data_Analysis

Caption: Experimental workflow for validating this compound's effect on downstream targets.

Conclusion

The experimental data robustly supports the mechanism of action of this compound as a potent and selective PTEFb/CDK9 inhibitor. Its inhibitory effect on the phosphorylation of RNAPII and the subsequent downregulation of key survival proteins like c-Myc and Mcl-1 validate its on-target activity. While this compound itself demonstrated efficacy, it also presented challenges in terms of its physicochemical properties, which led to the development of the clinical candidate atuveciclib (BAY-1143572) with an improved profile.[3][7] The comparative data presented in this guide underscores the importance of lead optimization in drug development and provides a clear framework for researchers investigating the therapeutic potential of CDK9 inhibition.

References

A Comparative Guide to CDK9 Inhibition: BAY-958 versus Flavopiridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two cyclin-dependent kinase 9 (CDK9) inhibitors, BAY-958 and flavopiridol. The information presented is collated from publicly available experimental data to assist in making informed decisions for research and drug development programs.

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription. This role is critical for the expression of short-lived anti-apoptotic proteins, making CDK9 an attractive target in oncology.

This guide compares this compound, a potent and selective CDK9 inhibitor, with flavopiridol, the first-in-class, broader spectrum CDK inhibitor that has undergone extensive clinical investigation.

Mechanism of Action

Both this compound and flavopiridol inhibit the kinase activity of CDK9, leading to a reduction in RNAPII phosphorylation and subsequent transcriptional arrest of genes crucial for cancer cell survival. However, their selectivity profiles differ significantly.

This compound is a highly selective inhibitor of PTEFb/CDK9.[1] Its targeted action is focused on the transcriptional machinery.

Flavopiridol , also known as alvocidib, is a pan-CDK inhibitor, demonstrating activity against a range of CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[2][3] This broad-spectrum activity affects multiple stages of the cell cycle in addition to transcription.[4]

Data Presentation

The following tables summarize the available quantitative data for this compound and flavopiridol. It is important to note that the data has been compiled from various sources and experimental conditions may differ.

Table 1: Biochemical Activity - Kinase Inhibition
Kinase TargetThis compound IC₅₀ (nM)Flavopiridol IC₅₀ (nM)Selectivity Profile
CDK9/CycT1 5 - 11[1][5]~3 - 100[6][7]This compound: Highly selective for CDK9 over other CDKs (e.g., >90-fold vs CDK2)[1][5].
CDK1 >1000[1]~30 - 100[2][6]Flavopiridol: Pan-CDK inhibitor with potent activity against multiple CDKs[2][3].
CDK2 ~1078[1]~40 - 170[2][6]
CDK4 Not Reported~40 - 100[2][6]
CDK6 Not Reported~40 - 170[6][8]
CDK7 Not Reported~110 - 300[8][9]

IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for comparative purposes.

Table 2: Cellular Activity - Antiproliferative Effects
Cell LineThis compound IC₅₀ (nM)Flavopiridol IC₅₀ (nM)Cancer Type
HeLa 1000[1]Not explicitly reported, but cytotoxic effects observed[10]Cervical Cancer
MOLM-13 280[1]Not ReportedAcute Myeloid Leukemia
HCT116 Not Reported13[6]Colorectal Carcinoma
A2780 Not Reported15[6]Ovarian Carcinoma
PC3 Not Reported10[6]Prostate Cancer
Mia PaCa-2 Not Reported36[6]Pancreatic Cancer
Table 3: Pharmacokinetic Properties
ParameterThis compound (Rat)Flavopiridol (Rodent/Human)
Oral Bioavailability 10%[1]~20% (rodents)[11]
**Half-life (t₁/₂) **0.7 hours[1]Biphasic decline (human)[11]
Clearance Low blood clearance (0.5 L/h/kg)[1]Biexponential clearance[11]
Key Limitations Low aqueous solubility, moderate permeability, high efflux ratio[1][12]Narrow therapeutic window, off-target effects[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize CDK9 inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the potency of an inhibitor against a purified kinase.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound or flavopiridol) in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture: In a microplate, combine the purified CDK9/cyclin T1 enzyme, a suitable peptide substrate (e.g., derived from the RNAPII CTD), and the test inhibitor.

  • Initiation: Start the kinase reaction by adding a solution of ATP (often at a concentration close to its Km value for the kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This is often done using a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo™) or the amount of ADP produced (e.g., ADP-Glo™).[2][6]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Cellular Proliferation/Viability Assay (MTT/MTS or Resazurin-based)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the CDK9 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • Viability Measurement:

    • MTT/MTS Assay: Add the MTT or MTS reagent to each well. Viable cells metabolize the tetrazolium salt into a colored formazan product.[14]

    • Resazurin (alamarBlue) Assay: Add resazurin to each well. Viable cells reduce resazurin to the fluorescent resorufin.[14]

  • Data Acquisition: After a further incubation period, measure the absorbance (MTT/MTS) or fluorescence (resazurin) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against inhibitor concentration.

Western Blot for RNAPII Phosphorylation

This assay provides a pharmacodynamic marker of CDK9 inhibition in a cellular context.

  • Cell Treatment: Treat cultured cells with various concentrations of the CDK9 inhibitor for a short period (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the RNAPII CTD (e.g., anti-phospho-RNAPII Ser2).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total RNAPII or β-actin) to determine the relative levels of phosphorylation.

Mandatory Visualization

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cdk9 P-TEFb Complex cluster_inhibition Inhibition RNAPII RNA Polymerase II Promoter Promoter-Proximal Pausing RNAPII->Promoter Elongation Productive Elongation Promoter->Elongation Phosphorylation of RNAPII CTD (Ser2) mRNA mRNA transcript Elongation->mRNA CDK9 CDK9 CDK9->Promoter CyclinT1 Cyclin T1 CDK9->CyclinT1 BAY958 This compound BAY958->CDK9 Flavopiridol Flavopiridol Flavopiridol->CDK9

Caption: Simplified signaling pathway of CDK9 inhibition by this compound and flavopiridol.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start_Bio Start Prepare_Inhibitor_Bio Prepare Inhibitor Dilutions Start_Bio->Prepare_Inhibitor_Bio Mix_Components Combine CDK9/CycT1, Substrate & Inhibitor Prepare_Inhibitor_Bio->Mix_Components Initiate_Reaction Add ATP Mix_Components->Initiate_Reaction Incubate_Bio Incubate (e.g., 60 min) Initiate_Reaction->Incubate_Bio Detect_Signal Detect Signal (e.g., Luminescence) Incubate_Bio->Detect_Signal Analyze_Bio Calculate IC50 Detect_Signal->Analyze_Bio Start_Cell Start Seed_Cells Seed Cells (96-well plate) Start_Cell->Seed_Cells Treat_Cells Treat with Inhibitor Seed_Cells->Treat_Cells Incubate_Cell Incubate (e.g., 72 hr) Treat_Cells->Incubate_Cell Add_Reagent Add Viability Reagent (MTT/Resazurin) Incubate_Cell->Add_Reagent Measure_Signal Measure Absorbance/ Fluorescence Add_Reagent->Measure_Signal Analyze_Cell Calculate IC50 Measure_Signal->Analyze_Cell

Caption: General experimental workflows for biochemical and cellular assays.

Conclusion

This compound and flavopiridol represent two distinct approaches to CDK9 inhibition. This compound is a potent and highly selective inhibitor, making it a valuable tool for specifically probing the biological functions of CDK9 with the potential for a more favorable therapeutic index due to its narrow target profile.[1] In contrast, flavopiridol is a pan-CDK inhibitor with a broader mechanism of action that encompasses both transcriptional and cell cycle inhibition.[7] While this may contribute to its potent anti-cancer activity, it also increases the likelihood of off-target effects and a narrower therapeutic window.[3][4] The suboptimal physicochemical and pharmacokinetic properties of this compound led to its further development into the clinical candidate atuveciclib (BAY 1143572).[1][12] The choice between these inhibitors will depend on the specific research question or therapeutic strategy, balancing the need for target selectivity against the potential for broader pathway modulation.

References

A Comparative Analysis of BAY-958 and Alvocidib: Potent CDK9 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent cyclin-dependent kinase 9 (CDK9) inhibitors: BAY-958 and alvocidib. Both compounds have demonstrated significant potential in preclinical and clinical settings as anti-cancer agents through their targeted inhibition of transcriptional regulation. This analysis synthesizes available experimental data to offer a comprehensive overview of their respective mechanisms of action, preclinical efficacy, and clinical development status.

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to productive elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making CDK9 an attractive therapeutic target. Both this compound and alvocidib function by inhibiting CDK9, thereby leading to the downregulation of these key survival proteins and inducing apoptosis in cancer cells.

Alvocidib (formerly known as flavopiridol) is a synthetic flavonoid that acts as a multi-serine threonine cyclin-dependent kinase inhibitor.[1] It has been extensively studied in various hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] this compound is a potent and highly selective PTEFb/CDK9 inhibitor that has shown promise in preclinical cancer models.[3][4]

Mechanism of Action and Signaling Pathway

Both this compound and alvocidib exert their primary anti-tumor effects through the inhibition of CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a stall in transcription elongation. This, in turn, results in the decreased expression of key anti-apoptotic proteins like Mcl-1 and ultimately triggers apoptosis in cancer cells.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits BAY958 This compound BAY958->PTEFb Inhibits Alvocidib Alvocidib Alvocidib->PTEFb Inhibits

Caption: Simplified signaling pathway of this compound and alvocidib action.

Comparative Preclinical Data

Both compounds have demonstrated potent anti-proliferative activity across various cancer cell lines in vitro and tumor growth inhibition in in vivo models.

In Vitro Potency
CompoundTargetIC50 (nM)Cell LineReference
This compound CDK9/CycT111-[3]
HeLa1000Human cervical cancer[3]
MOLM-13280Human AML[3]
Alvocidib CDK1~41-[5]
CDK2~41-[5]
CDK4~41-[5]
CDK6~41-[5]
CDK920-100-[6]
ST-130.1Adult T-cell leukemia/lymphoma[7]
KOB60.1Adult T-cell leukemia/lymphoma[7]
KK-155.8Adult T-cell leukemia/lymphoma[7]
In Vivo Efficacy
CompoundDose & ScheduleAnimal ModelTumor ModelEfficacyReference
This compound HCl 30 or 40 mg/kg, daily oralMouseMOLM-13 human AML xenograftMarked inhibition of tumor growth (T/C ratios of 0.16 and 0.12)[3]
Alvocidib 6.5 mg/kg/day, Q2Dx3/week for 2 weeksSCID miceRamos B-cell non-Hodgkin's lymphoma xenograftT/C = 11%, 1.3 log cell kill[8]
6.5 mg/kg/injection (total dose: 32.5 mg/kg)SCID miceMultiple myeloma xenograft60% complete tumor regressions[8]

Experimental Protocols

Cell Proliferation Assay (for Alvocidib in ATL cell lines)

Cell Lines: ST-1, KOB, and KK-1 (Adult T-cell leukemia/lymphoma cell lines).

Methodology:

  • Cells were seeded in 96-well plates.

  • Cells were exposed to varying concentrations of alvocidib or DMSO (control) for 72 hours.

  • Cell viability was assessed using a luminescent cell viability assay (specific kit not detailed in the source).

  • The half-maximal inhibitory concentration (IC50) was calculated based on the dose-response curves.[7]

In Vivo Xenograft Study (for this compound)

Animal Model: Mice (strain not specified in the source).

Tumor Model: MOLM-13 human acute myeloid leukemia cells were inoculated.

Treatment:

  • Treatment with this compound hydrochloride (30 or 40 mg/kg) or vehicle control was initiated 3 days after tumor cell inoculation.

  • The compound was administered daily via oral gavage.

  • Tumor growth was monitored over the course of the experiment.

  • Efficacy was evaluated by comparing the tumor volumes of the treated groups to the vehicle control group (T/C ratio).[3][9]

cluster_invitro In Vitro Proliferation Assay cluster_invivo In Vivo Xenograft Study seed Seed cancer cells in 96-well plates treat Treat with varying concentrations of drug seed->treat incubate Incubate for 72 hours treat->incubate assay Perform cell viability assay incubate->assay analyze Analyze data and calculate IC50 assay->analyze inoculate Inoculate mice with human tumor cells randomize Randomize mice into treatment and control groups inoculate->randomize administer Administer drug or vehicle daily randomize->administer monitor Monitor tumor growth and body weight administer->monitor evaluate Evaluate efficacy (e.g., T/C ratio) monitor->evaluate

References

On-Target Efficacy of BAY-958 in Cellular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-958, a potent and selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), with its successor compound, Atuveciclib (BAY 1143572), and other alternative CDK9 inhibitors. The on-target activity of this compound is confirmed through its direct inhibition of CDK9, a core component of P-TEFb, leading to downstream effects on RNA Polymerase II (Pol II) phosphorylation and the expression of key oncogenes. This guide details the experimental data supporting these claims and provides protocols for researchers to independently verify these findings.

Comparative Performance of CDK9 Inhibitors

This compound was developed as a highly selective inhibitor of CDK9, demonstrating potent activity in biochemical and cellular assays. However, due to suboptimal physicochemical and pharmacokinetic properties, it was further optimized to yield Atuveciclib (BAY 1143572), which exhibits an improved overall profile. The following table summarizes the in vitro potency and cellular activity of this compound in comparison to Atuveciclib and other selective CDK9 inhibitors.

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)
This compound CDK9/CycT1 5-11 HeLa1000
MOLM-13280
Atuveciclib (BAY 1143572)CDK9/CycT113HeLa920
MOLM-13310
AZD4573CDK9-Hematologic Cancer ModelsPotent Antitumor Activity
KB-0742CDK9-Triple-Negative Breast CancerAnti-tumor Effects in PDX models
GFH009CDK9-Human Cell LinesPotent Anti-proliferative Activity
MC180295CDK9--Potent and Selective Inhibition

Experimental Protocols

To confirm the on-target activity of this compound and other CDK9 inhibitors, two key experimental approaches are recommended: a Cellular Thermal Shift Assay (CETSA) to verify direct target engagement in cells, and Western Blotting to analyze the downstream signaling effects.

Cellular Thermal Shift Assay (CETSA) for CDK9 Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target protein within a cellular context. The principle lies in the increased thermal stability of a protein when bound to a ligand.

Protocol:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or MOLM-13) to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble CDK9 by Western Blotting. A successful target engagement will result in a higher amount of soluble CDK9 at elevated temperatures in the this compound-treated samples compared to the vehicle control.

Western Blot Analysis of Downstream Signaling

Inhibition of CDK9 by this compound is expected to decrease the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-Pol II Ser2), a direct substrate of CDK9. This, in turn, leads to the downregulation of short-lived and highly transcribed oncogenes such as c-Myc and Mcl-1.

Protocol:

  • Cell Treatment: Seed cells (e.g., HeLa or MOLM-13) and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Pol II (Ser2), total Pol II, c-Myc, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A dose- and time-dependent decrease in p-Pol II (Ser2), c-Myc, and Mcl-1 levels will confirm the on-target activity of this compound.

Visualizing the Mechanism of Action

To further illustrate the mechanism of this compound, the following diagrams depict the CDK9 signaling pathway and the experimental workflow for confirming on-target activity.

CDK9_Signaling_Pathway CDK9 Signaling Pathway and Inhibition by this compound cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 Cyclin T1 PolII RNA Polymerase II (paused) CDK9->PolII Phosphorylates Ser2 of CTD pPolII Phosphorylated RNA Pol II (elongating) Transcription Gene Transcription pPolII->Transcription mRNA mRNA (c-Myc, Mcl-1) Transcription->mRNA Proteins Oncogenic Proteins (c-Myc, Mcl-1) mRNA->Proteins BAY958 This compound BAY958->CDK9 Inhibits

Caption: Inhibition of the CDK9/Cyclin T1 complex by this compound.

Experimental_Workflow Workflow for Confirming this compound On-Target Activity cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 Downstream Signaling Analysis A1 Treat cells with this compound A2 Heat Shock A1->A2 A3 Lyse & Centrifuge A2->A3 A4 Western Blot for Soluble CDK9 A3->A4 End Confirm On-Target Activity A4->End B1 Treat cells with this compound B2 Protein Extraction B1->B2 B3 Western Blot for p-Pol II, c-Myc, Mcl-1 B2->B3 B3->End Start Start Start->A1 Start->B1

Caption: Experimental workflow for target validation.

A Head-to-Head Comparison of PTEFb/CDK9 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the Positive Transcription Elongation Factor b (PTEFb) complex, and its catalytic subunit Cyclin-Dependent Kinase 9 (CDK9), have emerged as critical therapeutic targets.[1] Dysregulation of CDK9 activity is a hallmark of various cancers, leading to the overexpression of oncogenes and anti-apoptotic proteins.[1] This guide provides a detailed, data-driven comparison of BAY-958 and other prominent PTEFb/CDK9 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

The Role of PTEFb in Transcriptional Regulation

PTEFb is a heterodimer composed of CDK9 and a cyclin partner (T1, T2a, T2b, or K).[2][3] Its primary function is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors, such as DSIF and NELF.[3] This action releases RNAP II from promoter-proximal pausing, enabling the transition to productive transcript elongation, a crucial step for the expression of most eukaryotic genes.[3][4] The activity of PTEFb is tightly regulated, with a significant portion sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex.[3][4] Various cellular stress signals can release PTEFb from this complex, allowing it to activate gene transcription.[4]

PTEFb_Signaling_Pathway cluster_inactive Inactive State cluster_active Active State 7SK_snRNP 7SK snRNP Complex (HEXIM1, 7SK snRNA, LARP7, MePCE) PTEFb_inactive PTEFb (CDK9/Cyclin T) 7SK_snRNP->PTEFb_inactive Sequesters & Inhibits PTEFb_active Active PTEFb RNAPII_paused Paused RNA Pol II PTEFb_active->RNAPII_paused Phosphorylates CTD (Ser2) DSIF_NELF DSIF/NELF PTEFb_active->DSIF_NELF Phosphorylates RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating Transition to Elongation mRNA mRNA Transcript RNAPII_elongating->mRNA Stress_Signals Stress Signals (UV, Cytokines, HDACi, BETi) Stress_Signals->PTEFb_active Release from 7SK snRNP

Caption: PTEFb Signaling Pathway Activation and Function.

Performance Comparison of PTEFb/CDK9 Inhibitors

The ideal CDK9 inhibitor should demonstrate high potency against its target while maintaining selectivity against other kinases to minimize off-target effects.[1] This section provides a head-to-head comparison of this compound with other selective CDK9 inhibitors based on their biochemical potency and cellular activity.

Biochemical Potency and Selectivity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various selective CDK9 inhibitors against CDK9 and other relevant CDKs.

InhibitorCDK9 IC50 (nM)Selectivity Profile (IC50 in nM)
This compound 5 - 11[2][5]CDK2: >98-fold selective vs CDK9[2]
Atuveciclib (BAY-1143572) 13[2]CDK2: ~100-fold selective vs CDK9[2]
Enitociclib (VIP152/BAY 1251152) 3[6]At least 50-fold selectivity against other CDKs[6]
NVP-2 0.514[6]Highly selective for CDK9/CycT[6]
JSH-150 1[6]Highly selective for CDK9[6]
AZD4573 <4[6]High selectivity versus other CDK family members[6]
KB-0742 6>50-fold selectivity over all CDKs profiled[7]
MC180295 5[6]At least 22-fold more selective for CDK9 over other CDKs[6]
Flavopiridol -Pan-CDK inhibitor (targets CDK1, CDK2, CDK4, CDK6, CDK7, CDK9)[6]
Dinaciclib -Pan-CDK inhibitor[1]

Note: IC50 values can vary depending on the specific assay conditions.

Starting from the lead compound this compound, which showed potent PTEFb-inhibitory activity and high kinase selectivity in vitro, optimization efforts led to the development of Atuveciclib (BAY 1143572).[2][8] Atuveciclib exhibited an improved overall profile, including better physicochemical and pharmacokinetic properties, while maintaining high potency and selectivity for CDK9.[2][8]

Antiproliferative Activity in Cancer Cell Lines

The following table presents the antiproliferative activity (IC50) of selected inhibitors in different cancer cell lines.

InhibitorCell LineIC50 (nM)
This compound HeLa1000[2][9]
MOLM-13280[2]
Atuveciclib (BAY-1143572) HeLa920[2]
MOLM-13310[2]

This compound and its successor, Atuveciclib, demonstrated comparable antiproliferative activity in HeLa and MOLM-13 cancer cell lines.[2]

In Vivo Efficacy

Despite promising in vitro activity, this compound exhibited unfavorable physicochemical properties, including low aqueous solubility and moderate permeability, which led to low oral bioavailability (10% in rats).[2] However, when administered as a hydrochloride salt, this compound showed marked inhibition of tumor growth in a mouse xenograft model at daily oral doses of 30 or 40 mg/kg, with excellent tolerability.[2] The lead optimization that resulted in Atuveciclib significantly improved these properties, leading to a much higher oral bioavailability of 54% in rats.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the objective comparison of inhibitor performance.

In Vitro Kinase Assay (IC50 Determination)

This assay is fundamental for determining the potency of a compound against CDK9.

  • Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50%.

  • Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme.[6]

    • Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).

    • ATP (radiolabeled or detected via a coupled reaction).

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]

    • Test inhibitors at various concentrations.

    • 96-well plates.

  • Procedure:

    • The CDK9/Cyclin T1 enzyme is incubated with the test inhibitor at varying concentrations in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of radiolabeled phosphate or by using a phosphospecific antibody in an ELISA-based format.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme CDK9/CycT1 Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Incubation Buffer Kinase Buffer Buffer->Incubation Initiation Add ATP + Substrate Incubation->Initiation Reaction_Step Kinase Reaction (e.g., 30 min at 30°C) Initiation->Reaction_Step Stop Stop Reaction Reaction_Step->Stop Quantify Quantify Phosphorylation Stop->Quantify Analysis Calculate IC50 Quantify->Analysis

Caption: General workflow for an in vitro kinase IC50 determination assay.
Cell Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines.

  • Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., HeLa, MOLM-13).

    • Cell culture medium and supplements.

    • Test inhibitors at various concentrations.

    • Reagents for measuring cell viability (e.g., Crystal Violet, MTS, or CellTiter-Glo®).

    • 96-well cell culture plates.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test inhibitor.

    • The plates are incubated for a specified period (e.g., 96 hours).[2][9]

    • After incubation, cell viability is assessed using a suitable method. For example, with Crystal Violet staining, the cells are fixed, stained, and the dye is then solubilized, and the absorbance is read on a plate reader.

    • The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.

Conclusion

This compound served as a potent and selective lead compound in the development of PTEFb/CDK9 inhibitors.[2][8] While it demonstrated efficacy, its suboptimal physicochemical properties necessitated further optimization, leading to the clinical candidate Atuveciclib (BAY 1143572).[2][8] The comparative data presented in this guide highlights the landscape of selective CDK9 inhibitors, with several compounds showing high potency and selectivity. This information is critical for researchers in selecting the appropriate tool compounds for their studies and for professionals in the ongoing development of novel cancer therapeutics targeting the PTEFb/CDK9 axis.

References

Validating the Antiproliferative Effects of BAY-958: A Comparative Guide with Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiproliferative effects of the selective CDK9 inhibitor, BAY-958, with genetic knockdown approaches. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to offer an objective resource for validating the on-target effects of this compound and similar compounds in cancer research.

Introduction

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] The P-TEFb complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1 and oncogenes like c-MYC. Inhibition of CDK9 by compounds like this compound leads to the rapid depletion of these survival proteins, ultimately triggering apoptosis and inhibiting cancer cell proliferation.[1][3]

To rigorously validate that the observed antiproliferative effects of a small molecule inhibitor are indeed due to its interaction with the intended target, it is essential to compare its phenotype with that induced by genetic knockdown of the same target. This guide focuses on the validation of this compound's effects by comparing them with the outcomes of CDK9 knockdown using techniques such as siRNA.

Data Presentation: this compound vs. Genetic Knockdown

The following tables summarize the quantitative data on the antiproliferative effects of this compound and its close analog, Atuveciclib (BAY 1143572), in comparison to the effects of CDK9 knockdown in various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound and Atuveciclib

CompoundCell LineCancer TypeIC50 (nM)Citation
This compoundHeLaCervical Cancer1000[1][3]
This compoundMOLM-13Acute Myeloid Leukemia280[1][3]
Atuveciclib (BAY 1143572)HeLaCervical Cancer920[1]
Atuveciclib (BAY 1143572)MOLM-13Acute Myeloid Leukemia310[1]

Table 2: Comparison of Pharmacological Inhibition and Genetic Knockdown of CDK9 on Cell Viability

MethodCell LineCancer TypeEffect on Cell ViabilityCitation
BAY-1143572 (CDK9 inhibitor)HuH7Hepatocellular CarcinomaPotent antiproliferative activity[4]
AZD4573 (CDK9 inhibitor)HuH7Hepatocellular CarcinomaPotent antiproliferative activity[4]
CDK9 Knockdown (siRNA)HuH7Hepatocellular CarcinomaReduced proliferative activities[4]
CDK9 Knockdown (siRNA)HCC1937Breast CancerInhibition of cell growth[5]

Note: Direct quantitative comparison of IC50 values with the percentage reduction from knockdown is challenging due to differing experimental endpoints. However, both approaches demonstrate a significant negative impact on cancer cell proliferation, supporting the on-target effect of the inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for validating a CDK9 inhibitor using genetic knockdown.

CDK9_Signaling_Pathway CDK9 Signaling Pathway and Inhibition cluster_transcription Transcriptional Regulation cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb Reduced_mRNA Reduced c-MYC, Mcl-1 mRNA CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII Elongation Transcriptional Elongation pRNAPII->Elongation DNA DNA Template mRNA mRNA (e.g., c-MYC, Mcl-1) Elongation->mRNA BAY958 This compound BAY958->CDK9 Inhibits kinase activity siRNA CDK9 siRNA siRNA->CDK9 Knockdown Degradation mRNA Degradation Apoptosis Apoptosis Reduced_mRNA->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Reduced_mRNA->Reduced_Proliferation

Caption: Mechanism of this compound and CDK9 siRNA in inhibiting cancer cell proliferation.

Experimental_Workflow Workflow for Validating CDK9 Inhibitor with Genetic Knockdown cluster_setup Experimental Setup cluster_arms Treatment Arms cluster_assays Downstream Assays cluster_analysis Data Analysis and Comparison Culture Culture Cancer Cells (e.g., HeLa, MOLM-13) Control Control (Vehicle/Scrambled siRNA) Culture->Control BAY958 This compound Treatment Culture->BAY958 siRNA CDK9 siRNA Transfection Culture->siRNA Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Control->Proliferation WesternBlot Western Blot Analysis (CDK9, p-RNAPII, Mcl-1, c-MYC) Control->WesternBlot qPCR RT-qPCR (c-MYC, Mcl-1 mRNA levels) Control->qPCR BAY958->Proliferation BAY958->WesternBlot BAY958->qPCR siRNA->Proliferation siRNA->WesternBlot siRNA->qPCR Analysis Compare Antiproliferative Effects and Biomarker Modulation Proliferation->Analysis WesternBlot->Analysis qPCR->Analysis

Caption: Experimental workflow for comparing pharmacological and genetic inhibition of CDK9.

Experimental Protocols

The following are generalized protocols for key experiments cited in the validation of CDK9 inhibitors. Specific details may need to be optimized for different cell lines and laboratory conditions.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 96 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

siRNA-mediated Knockdown of CDK9
  • Cell Seeding: Seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.

  • Transfection: Transfect cells with CDK9-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Validation of Knockdown: Harvest a subset of cells to validate CDK9 knockdown by Western blot or RT-qPCR.

  • Phenotypic Analysis: Use the remaining cells for downstream assays, such as cell proliferation assays, to assess the phenotypic consequences of CDK9 knockdown.

Western Blot Analysis
  • Cell Lysis: Lyse treated or transfected cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, phospho-RNA Polymerase II (Ser2), Mcl-1, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify band intensities and normalize to the loading control.

Conclusion

References

Atuveciclib Demonstrates Superior Physicochemical and Pharmacokinetic Profile Over Predecessor BAY-958

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals that atuveciclib (BAY 1143572), a potent and highly selective clinical PTEFb/CDK9 inhibitor, possesses significantly improved physicochemical and drug metabolism and pharmacokinetics (DMPK) properties over its lead compound, BAY-958. These enhancements contribute to a more favorable overall profile for atuveciclib as a therapeutic candidate for cancer treatment.[1][2]

Atuveciclib, characterized by an unusual benzyl sulfoximine group, emerged from lead optimization efforts that specifically targeted improvements in kinase selectivity, as well as physicochemical and DMPK properties.[1][2][3] In contrast, this compound, while a potent PTEFb/CDK9 inhibitor, was hampered by unfavorable characteristics that limited its clinical development.[1][4]

Enhanced Physicochemical Properties

A key differentiator between the two compounds lies in their aqueous solubility and permeability. This compound exhibited low aqueous solubility of 11 mg/L at pH 6.5 and a moderate permeability coefficient in Caco-2 cells, coupled with a high efflux ratio.[1][3] These factors likely contributed to its poor absorption and low bioavailability.[1] In contrast, atuveciclib was developed to have an improved overall profile, suggesting enhancements in these critical areas.[1]

Superior Pharmacokinetic Profile

The pharmacokinetic parameters further underscore the advantages of atuveciclib. While this compound demonstrated high metabolic stability in in vitro studies, it suffered from a short half-life (0.7 h) and low oral bioavailability (10%) in rats.[1][3] Conversely, atuveciclib exhibits a significantly improved oral bioavailability of 54% in rats, along with low blood clearance.[5]

The following tables summarize the key comparative data between atuveciclib and this compound.

Table 1: Comparison of Physicochemical and In Vitro DMPK Properties

PropertyAtuveciclib (BAY 1143572)This compoundReference
Aqueous Solubility (pH 6.5) Improved11 mg/L[1]
Caco-2 Permeability (Papp A→B) 35 nm/s22 nm/s[1]
Caco-2 Efflux Ratio 615[1]
Metabolic Stability (Rat Hepatocytes) HighHigh[1]
Metabolic Stability (Rat Liver Microsomes) HighHigh[1]

Table 2: Comparison of In Vivo Pharmacokinetic Properties in Rats

PropertyAtuveciclib (BAY 1143572)This compoundReference
Blood Clearance (CLb) 1.1 L/h/kg0.5 L/h/kg[1][5]
Volume of Distribution (Vss) 1.0 L/kg1.4 L/kg[1][5]
Half-life (t1/2) Not explicitly stated0.7 h[1]
Oral Bioavailability 54%10%[1][5]
Blood/Plasma Ratio ~1~3:1[1][5]

Table 3: Comparison of In Vitro Kinase Inhibitory Activity

TargetAtuveciclib (BAY 1143572) IC50 (nM)This compound IC50 (nM)Reference
CDK9/CycT1 1311[1]
CDK2/CycA >10001080[1]
GSK3α 45Not Reported[1]
GSK3β 87Not Reported[1]

Signaling Pathway and Mechanism of Action

Both atuveciclib and this compound act as inhibitors of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1).[1][6] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation.[6] By inhibiting CDK9, these compounds prevent this phosphorylation event, leading to a halt in the transcription of key tumor-promoting genes and ultimately inducing apoptosis in cancer cells.[6][7]

Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD DNA DNA Template RNAPII->DNA Binds to Transcription Gene Transcription (e.g., MYC, MCL1) DNA->Transcription Template for Atuveciclib Atuveciclib / this compound Atuveciclib->PTEFb Inhibits

Caption: Mechanism of action of Atuveciclib and this compound via inhibition of the P-TEFb complex.

Experimental Protocols

Kinase Assays

The inhibitory activity of the compounds against various kinases was determined using established protocols. For the CDK9/CycT1 assay, recombinant full-length His-tagged human CDK9 and CycT1 were used. The kinase reaction utilized a biotinylated peptide substrate. The assays were performed with an ATP concentration of 10 μM.[1][3]

Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed in various cancer cell lines, including HeLa and MOLM-13 cells. Cells were treated with the test compounds for a period of 96 hours, after which cell viability was measured to determine the IC50 values.[1]

Caco-2 Permeability Assay

To evaluate the intestinal permeability and potential for active transport of the compounds, a Caco-2 cell monolayer assay was employed. The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to calculate the efflux ratio.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rats) Kinase Kinase Assays (e.g., CDK9/CycT1) Proliferation Cell Proliferation Assays (HeLa, MOLM-13) PK Pharmacokinetic Studies Kinase->PK Lead to Permeability Caco-2 Permeability Assay Proliferation->PK Lead to Permeability->PK Lead to Bioavailability Oral Bioavailability Assessment PK->Bioavailability

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BAY-958

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of BAY-958, a potent and selective PTEFb/CDK9 inhibitor used in research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance. These guidelines are intended for researchers, scientists, and drug development professionals.

Disclaimer: This information is based on general laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and regulations in your area.

Immediate Safety and Handling Protocols

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety glasses or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Storage: this compound should be stored at 2-8°C in a tightly sealed container.[1]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure proper ventilation.

  • Containment: For a solid spill, carefully sweep the material to avoid generating dust. For a solution, absorb with an inert material (e.g., vermiculite, sand).

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Waste Collection: All cleanup materials must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound and associated waste is critical. All waste streams containing this compound must be treated as hazardous chemical waste.

Waste StreamDisposal ContainerDisposal Procedure
Unused/Expired this compound Labeled, sealed, and compatible hazardous waste container.Collect in the original or a suitable, clearly labeled container. Do not mix with other waste unless directed by your EHS department.
Contaminated Labware (e.g., vials, pipette tips) Puncture-resistant, labeled hazardous waste container.Place directly into a designated hazardous waste container to prevent cross-contamination.
Contaminated PPE (e.g., gloves, lab coat) Labeled hazardous waste bag.Segregate from regular trash. Place in a clearly marked bag for hazardous waste.
Solutions of this compound (e.g., in DMSO) Labeled, sealed, and compatible liquid hazardous waste container.Collect in a container specifically for flammable or organic solvent waste. Do not pour down the drain.

Experimental Protocols: Waste Deactivation (General Guidance)

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Packaging & Labeling cluster_3 Storage & Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams A->B C Solid Waste (Unused compound, contaminated labware) B->C D Liquid Waste (this compound solutions) B->D E Contaminated PPE B->E F Use appropriate, sealed, and compatible containers C->F D->F E->F G Label with 'Hazardous Waste' and contents F->G H Store in designated hazardous waste accumulation area G->H I Contact EHS for Pickup and Final Disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling BAY-958

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for handling BAY-958 in a research laboratory setting. This compound is a potent and selective PTEFb/CDK9 inhibitor with antiproliferative activity.[1] As with any investigational compound with limited safety data, it should be handled as a potentially hazardous substance.[2] This guide is not a substitute for a formal risk assessment and the specific Safety Data Sheet (SDS) which should be requested from the supplier.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Given the potent biological activity of this compound, a precautionary approach is mandatory.[3] Assume the compound is toxic and may have the potential to cause carcinogenic, mutagenic, or teratogenic effects at low doses.[2][4] Engineering controls, such as fume hoods or glove boxes, are the primary means of exposure control.[5] Appropriate PPE must be worn at all times when handling the compound.

The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment (PPE)
Low-Risk Operations
Handling Sealed ContainersNitrile gloves, safety glasses with side shields, lab coat.
Medium-Risk Operations
Preparing Dilute Solutions (<1mM)Double nitrile gloves, chemical splash goggles, lab coat. Work should be performed in a certified chemical fume hood.
High-Risk Operations
Weighing Solid CompoundDouble nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs, NIOSH-approved respirator (N95 or higher).[3] This must be performed in a ventilated balance enclosure, powder-containment hood, or glove box.[3][5]
Preparing Stock SolutionsDouble nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs. Work must be performed in a certified chemical fume hood.

Note: Always inspect PPE for integrity before use and dispose of single-use items after handling the compound.

Operational Plan: Step-by-Step Handling Procedures

A clear, step-by-step plan for handling is essential to ensure safety and minimize exposure risk.

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Log: Document the receipt, quantity, and storage location in the chemical inventory.

  • Store: Store this compound in a secure, designated, and clearly labeled location. The storage area should be well-ventilated and separate from incompatible materials. Follow the supplier's recommendations for storage temperature, typically protecting from light and moisture.[6]

This workflow must be conducted within a certified chemical fume hood or a more stringent containment system like a glove box.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (in ventilated enclosure) cluster_sol Solubilization Phase cluster_clean Decontamination & Disposal Phase prep1 Don full high-risk PPE prep2 Designate and prepare work area in fume hood prep1->prep2 prep3 Assemble all necessary equipment (spatula, weigh paper, vials, solvent) prep2->prep3 weigh1 Carefully transfer solid this compound to weigh paper using a dedicated spatula prep3->weigh1 Proceed to weighing weigh2 Record the exact weight weigh1->weigh2 weigh3 Transfer the solid into a tared vial weigh2->weigh3 sol1 Add the appropriate solvent to the vial containing this compound weigh3->sol1 Proceed to solubilization sol2 Cap the vial securely and vortex/sonicate until fully dissolved sol1->sol2 sol3 Label the stock solution vial clearly (Name, Conc., Date, Initials) sol2->sol3 clean1 Decontaminate spatula and work surfaces sol3->clean1 Finalize procedure clean2 Dispose of all contaminated single-use items in hazardous waste clean1->clean2 clean3 Remove PPE following proper procedure clean2->clean3

Caption: Experimental Workflow for Weighing and Preparing this compound Stock Solution.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Includes contaminated gloves, gowns, weigh paper, pipette tips, and vials.
Action: Place immediately into a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with general lab trash.
Liquid Waste Includes unused stock solutions, dilute solutions from experiments, and the first rinse of any contaminated glassware.
Action: Collect in a sealed, properly labeled, and leak-proof hazardous waste container. The container should specify "Halogenated" or "Non-halogenated" solvents as appropriate.
Sharps Waste Includes contaminated needles and syringes.
Action: Dispose of immediately into a designated sharps container for hazardous chemical waste.

Note: Follow all institutional and local regulations for hazardous waste disposal. Maintain detailed records of all disposed waste.

Signaling Pathway Context

This compound is a potent inhibitor of Positive Transcription Elongation Factor b (P-TEFb), whose catalytic subunit is Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of CDK9 prevents the phosphorylation of key downstream targets, leading to a halt in transcriptional elongation and ultimately inducing apoptosis in cancer cells.

G BAY958 This compound PTEFb P-TEFb Complex (CDK9/Cyclin T1) BAY958->PTEFb Inhibits RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII DSIF_NELF->pRNAPII Dissociates Transcription Transcriptional Elongation pRNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway showing the inhibitory action of this compound on P-TEFb/CDK9.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.